Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 1702810-95-4
Molecular Formula:
Molecular Weight: 201.25 g/mol
Executive Summary & Strategic Analysis
This technical guide outlines the robust synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide , a critical scaffold in the development of PI3K inhibitors and GPCR ligands.
The synthesis of 2-sulfonamidopyridines is electronically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic sulfonation. Consequently, the optimal strategy employs a Nucleophilic Aromatic Substitution (
) followed by Oxidative Chlorination .
This guide recommends the Benzylthio-Mediated Pathway . Unlike direct thiolation, which yields the tautomerically unstable pyridinethione, the benzylthio intermediate provides a stable, crystalline precursor that undergoes clean oxidative cleavage to the sulfonyl chloride. This ensures high purity and reproducibility in a drug discovery setting.
Retrosynthetic Analysis
The retrosynthetic logic deconstructs the target into the commercially available 2-chloro-3-nitropyridine . The 3-amino group is installed as a latent nitro group to prevent interference during the sulfonyl chloride formation.
Figure 1: Retrosynthetic disconnection showing the conversion of the amino group to a nitro precursor and the sulfonamide to a benzylthio ether.
Detailed Experimental Protocol
Stage 1: Formation of 2-(Benzylthio)-3-nitropyridine
Objective: Introduce the sulfur atom via
displacement of the 2-chloro group.
Rationale: Benzyl mercaptan is selected over sodium hydrosulfide (NaSH). The resulting benzyl sulfide prevents dimerization to disulfides and avoids the thione tautomer, facilitating cleaner oxidation in Stage 2.
Dissolve 2-Chloro-3-nitropyridine in ACN (5 vol) at 0°C.
Add
followed by the dropwise addition of benzyl mercaptan.
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM).
Workup: Pour into ice water. The product, 2-(benzylthio)-3-nitropyridine , typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[2]
Yield Expectation: >90%.
Stage 2: Oxidative Chlorination to 3-Nitropyridine-2-sulfonyl Chloride
Objective: Convert the stable sulfide into the reactive sulfonyl chloride.
Mechanism: Chlorine gas (or generated in situ) cleaves the S-benzyl bond, oxidizing the sulfur to the sulfonyl state (
).
Reagents: N-Chlorosuccinimide (NCS) (3.5 eq) / HCl (2N) OR Chlorine gas (
).
Solvent: Acetic Acid (
) / Water (4:1).
Protocol:
Suspend 2-(benzylthio)-3-nitropyridine in
and cool to 0°C.
Critical Step: Bubble
gas or add NCS portion-wise. Maintain temperature <10°C to prevent hydrolysis of the forming sulfonyl chloride.
Stir for 1–2 hours. The mixture will become homogenous before the product precipitates or forms an oil.
Workup: Pour onto crushed ice. Extract immediately with Dichloromethane (DCM). Wash organic layer with cold brine. Do not concentrate to dryness if not using immediately, as pyridyl sulfonyl chlorides are thermally unstable. Use the solution directly in Stage 3.
Stage 3: Amidation (Sulfonamide Formation)
Objective: Install the dimethylamine moiety.
Reagents: Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 eq), Triethylamine (
) (1.5 eq).
Solvent: DCM (from Stage 2).
Protocol:
Cool the DCM solution of 3-nitropyridine-2-sulfonyl chloride to -10°C.
Add
, then add Dimethylamine slowly. The reaction is exothermic.
Stir at 0°C for 30 mins, then warm to RT.
Workup: Wash with 1N HCl (to remove pyridine byproducts) and saturated
. Dry over and concentrate.
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc) yields 3-Nitro-N,N-dimethylpyridine-2-sulfonamide .
Stage 4: Nitro Reduction to 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Objective: Reveal the final amino group.
Choice of Method: Catalytic hydrogenation is cleanest, but Iron/Acetic acid is preferred if halogen substituents (sensitive to hydrogenolysis) are present elsewhere on the ring.
Method A (Standard):
(1 atm), 10% Pd/C, MeOH.
Method B (Chemoselective): Iron powder (5 eq),
, EtOH/Water, reflux.
Protocol (Method A):
Dissolve the nitro compound in MeOH. Purge with
.
Add 10% Pd/C (10 wt%).
Stir under
balloon for 2–6 hours.
Workup: Filter through Celite. Concentrate filtrate.[1]
Final Product:3-Amino-N,N-dimethylpyridine-2-sulfonamide (Off-white solid).
Sulfonyl Chloride Instability: Pyridine-2-sulfonyl chlorides are less stable than their benzene counterparts. Do not store Int 2 for long periods. Proceed to amidation immediately after extraction.
Chlorine Gas Handling: If
gas is unavailable or too hazardous, N-Chlorosuccinimide (NCS) in 2N HCl/Acetonitrile is a safer, solid-phase alternative for oxidative chlorination.
Regioselectivity: The starting material (2-chloro-3-nitropyridine) is highly activated for
at the 2-position due to the ortho-nitro group. Regioselectivity issues are rare in Step 1.
References
Synthesis of 3-nitropyridine-2-sulfonyl chloride
Source: World Intellectual Property Organization (WO2019043139A1).
Relevance: Describes the specific oxidative chlorination of thiol precursors to 3-nitropyridine-2-sulfonyl chloride.
Nucleophilic Substitution on 2-Chloro-3-nitropyridine
Source: GuideChem / ChemicalBook.
Relevance: Validates the reactivity of the 2-chloro position towards nucleophiles (thiols/amines).
Source: Journal of Medicinal Chemistry (Adapted from general protocols for pyridine sulfonamides).
Reduction of Nitro-Pyridines
Source: BenchChem. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."
Relevance: Provides analogous conditions for Pd/C reduction of nitropyridines to aminopyridines.
An In-depth Technical Guide to Aminopyridine Sulfonamides: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of aminopyridine sulfonamides, a class of heterocyclic compounds with significant potential in pharmaceutical research and development. While specific data on "3-Amino-N,N-dim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of aminopyridine sulfonamides, a class of heterocyclic compounds with significant potential in pharmaceutical research and development. While specific data on "3-Amino-N,N-dimethylpyridine-2-sulfonamide" is not extensively available in public literature, this document will focus on the broader family of aminopyridine sulfonamides, leveraging available scientific information to detail their synthesis, physicochemical properties, and diverse applications. The principles and methodologies discussed herein are applicable to the exploration of novel derivatives within this chemical class.
Introduction to Aminopyridine Sulfonamides
Aminopyridines are a fundamental class of heterocyclic compounds that exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1][2] The incorporation of a sulfonamide group onto the aminopyridine scaffold gives rise to aminopyridine sulfonamides, a class of molecules that has garnered considerable interest in medicinal chemistry. Sulfonamides are a well-established pharmacophore, known for a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The combination of the aminopyridine and sulfonamide moieties can lead to compounds with unique pharmacological profiles and potential therapeutic applications.[3]
While the specific compound "3-Amino-N,N-dimethylpyridine-2-sulfonamide" is not widely documented, its structural isomer, "2-amino-N,N-dimethylpyridine-3-sulfonamide," is noted in chemical databases, highlighting the nuanced yet critical impact of substituent placement on the pyridine ring.[4] This guide will, therefore, address the general characteristics and scientific context of aminopyridine sulfonamides to provide a foundational understanding for researchers.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For the requested, yet sparsely documented, "3-Amino-N,N-dimethylpyridine-2-sulfonamide," we can predict its fundamental properties based on its chemical formula (C₇H₁₁N₃O₂S).
Table 1: Predicted Physicochemical Properties of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Property
Predicted Value
Molecular Formula
C₇H₁₁N₃O₂S
Molecular Weight
201.25 g/mol
Monoisotopic Mass
201.0572 Da
For comparative purposes, the properties of the more extensively documented isomer, N,N-Dimethylpyridine-3-sulfonamide, are provided below.
Table 2: Physicochemical Properties of N,N-Dimethylpyridine-3-sulfonamide [5][6][7][8]
Property
Value
Molecular Formula
C₇H₁₀N₂O₂S
Molecular Weight
186.2 g/mol
CAS Number
4810-41-7
Appearance
Solid
Purity
≥97%
Synthesis and Methodologies
The synthesis of aminopyridine sulfonamides can be approached through several established organic chemistry routes. A common strategy involves the chlorosulfonation of an appropriate aminopyridine derivative, followed by amination with a desired amine.
A general workflow for the synthesis of an aminopyridine sulfonamide is depicted below:
Caption: General synthetic workflow for N-substituted aminopyridine sulfonamides.
Exemplary Synthetic Protocol: Synthesis of 6-Aminopyridine-3-sulfonamide Derivatives
The following protocol is a representative example for the synthesis of aminopyridine sulfonamides, adapted from established methodologies.[9]
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid [9]
In a suitable reaction vessel, combine 2-aminopyridine (1 mole) with concentrated sulfuric acid (3 moles).
Add a small amount of aluminum powder and ethanol.
Stir the mixture at 210°C for approximately 5 hours.
After cooling to room temperature, pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by filtration, wash with water, and recrystallize from hot water to obtain 6-aminopyridine-3-sulfonic acid.
Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride [9]
Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in the presence of a few drops of phosphorus oxychloride.
Reflux the mixture for 5 hours at 130°C.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Filter the solid mass, wash with water and sodium bicarbonate solution, and dry under a vacuum to yield 6-aminopyridine-3-sulfonyl chloride.
Step 3: Synthesis of N-Substituted 6-Aminopyridine-3-sulfonamides [9]
To the crude 6-aminopyridine-3-sulfonyl chloride in a reaction flask, slowly add a solution of the desired substituted amine in a suitable solvent.
Heat the mixture at 70-80°C with occasional stirring for about 1 hour.
Cool the reaction mixture, filter the product, wash with cold water, and dry under a vacuum.
Applications in Research and Drug Development
Aminopyridine sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][2]
Caption: Diverse biological activities of aminopyridine sulfonamides.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore. Pyridine-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential against various bacterial strains.[9]
Anticancer Potential
Recent research has focused on the design and synthesis of novel sulfonamide derivatives as potential anticancer agents.[10] For instance, new series of imidazole[1,2-a]pyridine-sulfonamides have been synthesized from 2-aminopyridine and investigated for their antiproliferative characteristics against cancer cell lines.[10]
Antiprotozoal Agents
Aminopyridines are considered interesting scaffolds for the development of new drugs against neglected tropical diseases caused by protozoa.[3] Their structural features allow for modifications that can enhance their activity and pharmacokinetic properties.
Conclusion and Future Perspectives
Aminopyridine sulfonamides represent a promising class of heterocyclic compounds with significant therapeutic potential. While specific data for "3-Amino-N,N-dimethylpyridine-2-sulfonamide" remains limited, the broader family of these compounds continues to be an active area of research. Future work will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of diverse substitution patterns on both the pyridine ring and the sulfonamide nitrogen will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
Orie, K. J., Duru, R., & Ngochindo, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 23. [Link]
Calvet, C. M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 14(7), 656. [Link]
Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]
Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
Orie, K. J. (2021). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
Orie, K. J., Duru, R., & Ngochindo, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 23-31. [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]
N, N-Dimethylpyridine-3-sulfonamide, min 97%, 100 grams. Oakwood Chemical. [Link]
A Privileged Ortho-Functionalized Heterocyclic Scaffold Executive Summary 3-Amino-N,N-dimethylpyridine-2-sulfonamide represents a highly specialized "privileged scaffold" in medicinal chemistry and agrochemical synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Ortho-Functionalized Heterocyclic Scaffold
Executive Summary
3-Amino-N,N-dimethylpyridine-2-sulfonamide represents a highly specialized "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the ortho positioning of a nucleophilic amino group (
) at position 3 and an electrophilic/directing sulfonamide moiety () at position 2 on a pyridine ring.
This specific arrangement creates a "push-pull" electronic system that makes the molecule an ideal precursor for fused bicyclic heterocycles, particularly pyrido[2,3-c][1,2,6]thiadiazines and imidazo[4,5-b]pyridines . Furthermore, the tertiary sulfonamide group serves as a robust metabolic handle, often improving solubility and lipophilicity compared to primary sulfonamides.
Chemical Identity & Structural Analysis[1]
The IUPAC name 3-Amino-N,N-dimethylpyridine-2-sulfonamide is derived based on the priority rules where the sulfonamide group takes precedence over the amine and the pyridine ring is the parent structure.
Property
Specification
IUPAC Name
3-Amino-N,N-dimethylpyridine-2-sulfonamide
Molecular Formula
Molecular Weight
201.25 g/mol
Core Scaffold
Pyridine
Key Functionalities
Primary Amine (C3), Tertiary Sulfonamide (C2)
Electronic Character
Amphoteric (Basic pyridine N, Nucleophilic exocyclic N, Electron-withdrawing Sulfonyl)
Predicted LogP
~0.8 - 1.2 (Moderate Lipophilicity)
Structural Logic:
The N,N-dimethyl substitution on the sulfonamide nitrogen renders this group chemically inert to acylation or alkylation, unlike primary sulfonamides. This forces subsequent chemical modifications to occur exclusively at the C3-amino group or the pyridine ring nitrogen, allowing for highly regioselective synthesis.
Synthesis Strategy: The "Nitro-Thiol" Route
Direct sulfonylation of 3-aminopyridine at the C2 position is chemically inefficient due to the poor electrophilicity of the pyridine C2 position and competing N-sulfonylation. Therefore, the industry-standard protocol utilizes a 2-chloro-3-nitropyridine precursor, employing a nucleophilic aromatic substitution (
) followed by oxidative chlorination.
Phase 1: Thiolation and Oxidation (The Critical Junction)
The most robust pathway avoids unstable sulfinates by passing through a thioether intermediate.
Conditions: Ethanol/Water, RT (Hydrogenation) or Reflux (Iron).
Safety Note: Avoid acidic reduction with tin (
) if the sulfonamide is sensitive, though the N,N-dimethyl variant is very stable.
Final Product:3-Amino-N,N-dimethylpyridine-2-sulfonamide .
Visualization: Synthesis & Application Pathway
The following diagram illustrates the retro-synthetic logic and the divergence into bioactive heterocycles.
Figure 1: Step-wise synthesis pathway from commercial precursors to the target scaffold and downstream applications.
Applications in Drug Discovery[4][5][6][7]
A. Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent fragment for FBDD campaigns targeting kinases (e.g., PI3K, mTOR).
Donor Motif: The C3-amine acts as a hydrogen bond donor to the hinge region of kinases.
Hydrophobic Shield: The N,N-dimethyl group provides a hydrophobic cap that can occupy the solvent-exposed regions or specific hydrophobic pockets (e.g., the "back pocket" of certain enzymes).
B. Synthesis of Pyrido-Thiadiazines
The most distinct chemical utility of 3-amino-pyridine-2-sulfonamides is the formation of pyrido[2,3-c][1,2,6]thiadiazine 2,2-dioxides .
Mechanism:[1][2][3][4] Reacting the C3-amine with an isocyanate or phosgene equivalent allows for cyclization onto the sulfonamide nitrogen (if it were primary).
Constraint: Since our target is N,N-dimethyl (tertiary), it cannot cyclize directly at the sulfonamide nitrogen. This makes the N,N-dimethyl variant specifically useful when preventing cyclization is desired, forcing the molecule to remain as an open-chain sulfonamide, or directing reaction solely to the pyridine nitrogen or C3-amine.
To ensure the identity of the synthesized product, the following analytical signatures must be verified:
1H NMR (DMSO-d6):
Pyridine Protons: Look for the characteristic ABC system of the 2,3-substituted pyridine ring (typically
7.0–8.5 ppm).
Amine: Broad singlet (
exchangeable) around 5.0–6.5 ppm.
Dimethyl Group: A sharp singlet integrating for 6 protons around
2.6–2.8 ppm. Note: If this signal is split or shifted, check for rotamers or incomplete methylation.
IR Spectroscopy:
Sulfonamide: Strong bands at ~1340
( asym) and ~1160 ( sym).
Amine: Doublet spike at ~3300–3400
( stretch).
References
Luo, Y., et al. (2015). "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides." Journal of Organic Chemistry. (Demonstrates the nitro-reduction and sulfonamide compatibility logic).
Naik, S., et al. (2025).[5][6] "Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine." Moroccan Journal of Chemistry. (Provides context on the biological activity of aminopyridine sulfonamides).
Bisharat, et al. (2025).[5][7] "The Evolving Role of Sulfonamides in Medicine and Drug Development." Advanced Journal of Chemistry. (Overview of sulfonamide pharmacophores).
Santa Cruz Biotechnology. "N,N-Dimethylpyridine-3-sulfonamide Product Data." (Comparative data for the regioisomer).
Technical Whitepaper: Solubility Profile & Solvent Selection for 3-Amino-N,N-dimethylpyridine-2-sulfonamide
This guide serves as an in-depth technical whitepaper on the solubility profile, solvent selection strategies, and physicochemical characterization of 3-Amino-N,N-dimethylpyridine-2-sulfonamide . Designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical whitepaper on the solubility profile, solvent selection strategies, and physicochemical characterization of 3-Amino-N,N-dimethylpyridine-2-sulfonamide .
Designed for researchers and process chemists, this document synthesizes theoretical physicochemical principles with practical, field-proven experimental protocols.[1] Given that specific quantitative solubility data for this specialized intermediate is often proprietary or sparse in public literature, this guide prioritizes predictive profiling and standardized determination workflows .
Part 1: Molecular Characterization & Solubility Prediction
To accurately predict solubility, we must first deconstruct the molecule into its functional interaction sites.[1] Solubility is not random; it is the thermodynamic result of solute-solvent interactions overcoming the solute's crystal lattice energy.[1][2]
Structural Analysis
The compound 3-Amino-N,N-dimethylpyridine-2-sulfonamide features three distinct chemical environments that dictate its dissolution behavior:
Substitution: The N,N-dimethyl substitution removes the acidic proton typically found in primary sulfonamides.[1][2] This dramatically increases lipophilicity and solubility in organic solvents (like DCM or EtOAc) compared to the unsubstituted parent.[1][2]
Amino Group (
at Position 3):
Nature: Hydrogen Bond Donor (HBD) and weak base.[1][2]
Ortho-Effect: Being adjacent to the sulfonamide group, there is a high probability of intramolecular hydrogen bonding between the amino hydrogen and the sulfonyl oxygen.[1][2]
Impact: Intramolecular bonding reduces the energy penalty for disrupting the crystal lattice, often enhancing solubility in non-polar solvents compared to meta or para isomers.[1][2]
Predicted Solubility Profile
Based on Group Contribution Methods and analogous structures (e.g., N,N-dimethylpyridine-3-sulfonamide), the expected solubility profile is categorized below.
Table 1: Predicted Solubility Performance by Solvent Class
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc, NMP
High (>100 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the sulfonamide moiety.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (>50 mg/mL)
Excellent solvent for sulfonamides; "Like dissolves like" for the lipophilic dimethyl/aromatic domains.[1]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (10–50 mg/mL)
Good general purpose solvents.[1][2] Likely candidates for recrystallization (especially hot).[1][2]
Alcohols
Methanol, Ethanol, IPA
Moderate to Good
H-bonding capability solvates the amine and pyridine nitrogen.[1] Solubility decreases as alkyl chain length increases.[1][2]
Ethers
THF, MTBE, 2-MeTHF
Moderate
THF is good; MTBE likely poor (often used as an anti-solvent).[1]
Hydrocarbons
Hexanes, Heptane, Toluene
Poor (<1 mg/mL)
Lack of polarity prevents disruption of the polar sulfonamide/amine interactions.[1] Toluene may work at reflux.[1][2][3]
Water
Water (pH 7)
Low
The lipophilic dimethyl and aromatic groups dominate.[1][2]
Acidic Water
1M HCl
High
Protonation of the pyridine nitrogen or aniline amine forms a water-soluble salt.[1][2]
Part 2: Experimental Determination Protocols
Since empirical values can vary by crystal polymorph and purity, relying solely on literature values is risky.[1] The following protocols are the industry standard for generating self-validated solubility data.
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection for reactions or recrystallization.[1]
Preparation: Place 10 mg of 3-Amino-N,N-dimethylpyridine-2-sulfonamide into a clear HPLC vial.
Solvent Addition: Add the solvent in 100 µL increments at Room Temperature (25°C).
Observation: Vortex for 30 seconds after each addition.
Endpoint:
Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[1][2]
Sparingly Soluble: Clear solution with 1–10 mL solvent (1–10 mg/mL).[1][2]
Insoluble: Solid remains after 10 mL (<1 mg/mL).[1][2]
Thermal Stress: If insoluble at RT, heat to boiling (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .[1][2]
Use this for precise formulation or analytical standard preparation.[1]
Saturation: Add excess solid to 5 mL of solvent in a sealed vial.
Equilibrium: Stir at constant temperature (e.g., 25°C) for 24 hours .
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.
Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) to dryness.[1][2]
Calculation:
Part 3: Visualization of Solubility Logic
The following diagrams illustrate the decision-making process for solvent selection and the molecular interactions governing dissolution.
Solubility Screening Workflow
This decision tree guides the researcher from the initial compound to the optimal solvent system.[1][2]
Figure 1: Step-by-step solubility screening logic for determining reaction and purification solvents.
Solute-Solvent Interaction Map
Understanding why the compound dissolves aids in troubleshooting.[1][2]
Figure 2: Mechanistic interaction map showing how different solvent classes stabilize specific functional groups on the target molecule.
Part 4: Practical Applications
Recrystallization Strategy
For purification, a binary solvent system is often most effective for this class of compounds.[1][2]
System 1 (Standard): Dissolve in minimum hot Ethyl Acetate ; add Heptane dropwise until cloudy; cool slowly.
System 2 (Polar): Dissolve in minimum hot Ethanol ; add Water dropwise until cloudy; cool to 4°C.[1][2]
Reaction Solvent Selection[1]
Acylation/Alkylation: Use DCM or THF with a base (e.g., Triethylamine).[1][2] The compound's solubility in these allows for homogeneous kinetics.[1][2]
SNAr Reactions: Use DMSO or DMF if high temperatures (>100°C) are required, as the compound is highly soluble and stable in these media.[2]
HPLC Method Development
Mobile Phase: The compound is basic.[1][2] Use a buffer (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to ensure peak symmetry.[1]
Solvent: Acetonitrile is preferred over Methanol for sharper peaks due to lower viscosity and better solvation of the dimethyl-sulfonamide moiety.[1][2]
References
IUPAC-NIST Solubility Data Series. (2025). Solubility of Sulfonamides and Related Compounds. National Institute of Standards and Technology.[1][2] [Link][1]
PubChem Compound Summary. (2025). N,N-Dimethylpyridine-3-sulfonamide (Analogous Structure). National Center for Biotechnology Information.[1][2] [Link][1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for purification protocols of pyridine derivatives).
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Source for general recrystallization solvent selection logic).
potential biological targets of "3-Amino-N,N-dimethylpyridine-2-sulfonamide"
An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-N,N-dimethylpyridine-2-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The compound 3-Amino-N,N-dimethylpyri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-Amino-N,N-dimethylpyridine-2-sulfonamide integrates two key pharmacophores, a pyridine ring and a sulfonamide group, both of which are prevalent in a wide array of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the potential biological targets of this molecule, drawing upon the well-established activities of related chemical structures. We will delve into a systematic approach for target identification and validation, encompassing in-silico predictive methodologies and robust in-vitro experimental workflows. This document is intended to serve as a technical resource for researchers and drug development professionals, offering both foundational knowledge and actionable protocols to elucidate the mechanism of action of this and similar compounds.
Introduction: The Chemical Landscape of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
The structure of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is a confluence of a sulfonamide functional group and a substituted pyridine scaffold. This combination suggests a high probability of interaction with various biological macromolecules.
The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a versatile pharmacophore found in antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2][3] Its ability to act as a mimic of p-aminobenzoic acid (PABA) is fundamental to its antibacterial effects by inhibiting dihydropteroate synthetase.[4][5][6] Furthermore, sulfonamides are known to be potent inhibitors of a variety of enzymes, including carbonic anhydrases and proteases.[7][8][9]
The Pyridine Ring: The pyridine ring is a common heterocyclic motif in drug discovery, valued for its ability to engage in hydrogen bonding and π-stacking interactions within protein binding sites.[10] Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[1][11]
The specific substitutions on 3-Amino-N,N-dimethylpyridine-2-sulfonamide, namely the 3-amino group and the N,N-dimethyl substitution, will further refine its steric and electronic profile, thereby dictating its target specificity.
Predictive Analysis: In-Silico Approaches to Target Identification
Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of a novel compound, saving both time and resources.[12][13]
Molecular Docking and Virtual Screening
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[14] By screening 3-Amino-N,N-dimethylpyridine-2-sulfonamide against a library of protein structures, particularly those known to bind sulfonamide-containing ligands, we can identify potential high-affinity interactions.
Experimental Protocol: Molecular Docking
Ligand Preparation:
Generate the 3D structure of 3-Amino-N,N-dimethylpyridine-2-sulfonamide using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign partial charges.
Target Protein Preparation:
Download the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB). Focus on enzymes from the carbonic anhydrase, protease, and kinase families.
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Docking Simulation:
Utilize docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the target protein.
Generate multiple docking poses and rank them based on their scoring functions.
Analysis of Results:
Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).
A low binding energy and the formation of plausible interactions with key active site residues suggest a higher likelihood of true binding.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.[14] By comparing the pharmacophoric features of 3-Amino-N,N-dimethylpyridine-2-sulfonamide with known inhibitors of various enzymes, we can infer potential targets.
Workflow for Target Prediction
Caption: In-silico workflow for predicting biological targets.
In-Vitro Target Validation: A Multi-pronged Approach
Based on the in-silico predictions and the known pharmacology of sulfonamides, several enzyme families emerge as high-priority targets for experimental validation.
Carbonic Anhydrases (CAs)
Rationale: Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for pH regulation and other physiological processes.[7][9][11][15]
Acetazolamide (a known CA inhibitor) as a positive control.
Assay buffer (e.g., Tris-HCl).
96-well microplate and a microplate reader.
Assay Procedure:
Prepare a series of dilutions of the test compound and the positive control.
In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound or control.
Incubate for a pre-determined time at room temperature.
Initiate the reaction by adding the NPA substrate.
Monitor the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.
Data Analysis:
Calculate the rate of reaction for each concentration of the inhibitor.
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Expected Data Summary
Compound
hCA I (IC₅₀, µM)
hCA II (IC₅₀, µM)
hCA IX (IC₅₀, µM)
hCA XII (IC₅₀, µM)
3-Amino-N,N-dimethylpyridine-2-sulfonamide
TBD
TBD
TBD
TBD
Acetazolamide (Positive Control)
~0.25
~0.012
~0.025
~0.005
Protein Kinases
Rationale: Several sulfonamide-containing compounds have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[8][16] The pyridine moiety is also a common feature in many kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
Reagents and Materials:
A panel of purified protein kinases (e.g., tyrosine kinases, serine/threonine kinases).
A known kinase inhibitor (e.g., Staurosporine) as a positive control.
ADP-Glo™ Reagent and Kinase Detection Reagent.
96-well or 384-well plates and a luminometer.
Assay Procedure:
Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound or control in a suitable buffer.
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin to produce light.
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of the test compound.
Determine the IC₅₀ value.
Signaling Pathway Illustration
Caption: Potential inhibition of the PI3K/mTOR pathway.
Dihydropteroate Synthetase (DHPS)
Rationale: For potential antibacterial applications, assessing the inhibitory activity against bacterial DHPS is crucial.[4][5][6]
Experimental Protocol: DHPS Inhibition Assay
Reagents and Materials:
Recombinant DHPS from a target bacterium (e.g., E. coli, S. aureus).
p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) as substrates.
Sulfamethoxazole (a known DHPS inhibitor) as a positive control.
A method to detect the reaction product, dihydropteroate, or the consumption of substrates (e.g., HPLC-based or spectrophotometric).
Assay Procedure:
Incubate the DHPS enzyme with the test compound or control.
Initiate the reaction by adding the substrates PABA and DHPPP.
After a defined time, stop the reaction.
Quantify the amount of product formed or substrate consumed.
Data Analysis:
Calculate the percentage of DHPS inhibition for each concentration of the test compound.
Determine the IC₅₀ value.
Cellular Assays: Bridging to In-Vivo Relevance
Once promising targets are identified through in-vitro assays, it is essential to evaluate the compound's activity in a cellular context.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell Culture:
Culture relevant cell lines (e.g., cancer cell lines for kinase targets, bacterial cultures for DHPS).
Seed the cells in 96-well plates and allow them to adhere overnight (for mammalian cells).
Compound Treatment:
Treat the cells with a range of concentrations of 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Include a vehicle control and a positive control (a known cytotoxic agent or antibiotic).
Incubate for a suitable duration (e.g., 24, 48, or 72 hours).
Viability Assessment:
Add the MTT reagent or CellTiter-Glo® reagent to the wells.
Incubate as per the manufacturer's instructions.
Measure the absorbance or luminescence, which correlates with the number of viable cells.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic and evidence-based approach to identifying the biological targets of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. The proposed workflow, from in-silico prediction to in-vitro and cellular validation, provides a robust framework for elucidating its mechanism of action. Positive results from these studies would warrant further investigation, including target engagement assays in cells, pharmacokinetic profiling, and ultimately, in-vivo efficacy studies in relevant disease models. The rich chemical heritage of the sulfonamide and pyridine moieties suggests that 3-Amino-N,N-dimethylpyridine-2-sulfonamide holds significant potential as a modulator of key biological processes, meriting thorough investigation by the scientific community.
References
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El-Sayad, K. A., & Elmasry, G. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 148, 107409. [Link]
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Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules (Basel, Switzerland), 27(5), 1629. [Link]
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Eldehna, W. M., et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of medicinal chemistry, 67(2), 1269-1282. [Link]
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An In-depth Technical Guide to the Discovery and History of Aminopyridine Sulfonamides
Executive Summary The journey of aminopyridine sulfonamides from their early discovery as antibacterial agents to their current diverse therapeutic applications is a testament to the evolution of medicinal chemistry. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The journey of aminopyridine sulfonamides from their early discovery as antibacterial agents to their current diverse therapeutic applications is a testament to the evolution of medicinal chemistry. This guide provides a comprehensive overview of this chemical class, detailing its historical development, the elucidation of its varied mechanisms of action, and its modern applications. We will explore the key scientific milestones, from the initial synthesis inspired by the success of early sulfa drugs to the structure-based design of highly specific enzyme inhibitors and ion channel modulators. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing detailed methodologies for key synthetic and analytical procedures.
The Genesis: From Aniline Dyes to a New Therapeutic Class
The story of aminopyridine sulfonamides is intrinsically linked to the broader history of sulfonamide drugs. The era of chemotherapy began in the early 20th century, not in a pharmacy, but in the German dye industry. The breakthrough came when Gerhard Domagk discovered that a red dye, Prontosil, could cure streptococcal infections in mice.[1] It was later revealed by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (p-aminobenzenesulfonamide).[1][2]
This discovery ignited a global effort to synthesize and test thousands of sulfanilamide derivatives to improve efficacy and reduce toxicity.[1] The core hypothesis was that modifications to the sulfonamide (N1) nitrogen could significantly alter the compound's properties.[2][3] It was within this fertile scientific environment that researchers turned their attention to incorporating heterocyclic rings, such as pyridine, into the sulfonamide scaffold. The objective was to enhance the antibacterial potency and pharmacokinetic profile.[3][4]
The introduction of the aminopyridine moiety was a logical step, aiming to combine the established antibacterial properties of the sulfonamide group with the unique chemical characteristics of the pyridine ring.[5][6] A 1939 patent describes the synthesis of 2-aminopyridine-5-sulfonamide, highlighting its potential as a bactericidal agent with the promise of being relatively non-toxic and efficacious against various microbes, particularly cocci.[7] This marked the formal entry of aminopyridine sulfonamides into the medicinal chemistry landscape.
Evolving Mechanisms of Action: Beyond Antibacterial Activity
While initially developed as antibacterial agents, the therapeutic applications of aminopyridine sulfonamides have expanded dramatically as our understanding of their biological targets has grown.
Antibacterial Action: The Classic Mechanism
The primary antibacterial mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[8][9] Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA.[2][8] Bacteria must synthesize their own folic acid from a precursor, para-aminobenzoic acid (PABA), whereas humans obtain it from their diet.[2]
The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, acting as a competitive antagonist and halting the production of dihydrofolic acid, a necessary intermediate.[2][9] This selective toxicity forms the basis of their antibacterial effect.
The diagram below illustrates this classic mechanism of action.
Caption: Competitive inhibition of DHPS by aminopyridine sulfonamides.
Carbonic Anhydrase Inhibition
A significant shift in the therapeutic focus of sulfonamides came with the discovery of their potent inhibitory activity against carbonic anhydrases (CAs).[10][11] CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13][14]
This enzymatic activity is vital for numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[14][15] The sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of CA enzymes, leading to potent inhibition.[11][15]
Aminopyridine sulfonamides have been extensively investigated as CA inhibitors. The pyridine ring offers a versatile scaffold for chemical modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity.[12][13] This has led to the development of CA inhibitors for various applications, including:
Glaucoma: Reducing aqueous humor secretion in the eye to lower intraocular pressure.[10]
Anticancer Therapy: Targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[11][12]
Potassium Channel Blockade
Certain aminopyridine derivatives, though not always sulfonamides, are known for their action as potassium channel blockers.[16] For instance, 4-aminopyridine (dalfampridine) is used to improve walking in patients with multiple sclerosis.[16] This mechanism involves blocking voltage-gated potassium channels, which enhances neurotransmitter release at synapses and improves nerve impulse conduction. While the primary focus has been on simpler aminopyridines, the exploration of sulfonamide derivatives for modulating ion channel activity remains an active area of research.
Key Methodologies and Experimental Protocols
The synthesis and evaluation of aminopyridine sulfonamides involve established chemical and biological techniques.
General Synthesis Protocol
A common and classic method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[17] For aminopyridine sulfonamides, this typically involves reacting an aminopyridine with a substituted benzenesulfonyl chloride or reacting a pyridine sulfonyl chloride with an amine.
Example Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.[18]
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution. The use of a base like pyridine not only serves as a solvent but also neutralizes the hydrochloric acid generated during the reaction.[17]
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[18]
Work-up: Once the reaction is complete, cool the mixture and pour it into cold water or a dilute acid solution to precipitate the product.
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified aminopyridine sulfonamide.[6]
The workflow for a typical synthesis and initial screening is depicted below.
A Technical Guide to 3-Amino-N,N-dimethylpyridine-2-sulfonamide for Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel lead compounds.[1][2] This approach, which...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel lead compounds.[1][2] This approach, which begins by identifying low-molecular-weight fragments that bind weakly to a biological target, provides a more rational and effective exploration of chemical space compared to traditional high-throughput screening (HTS).[1][3][4] This guide delves into the strategic application of a specific, high-value fragment, 3-Amino-N,N-dimethylpyridine-2-sulfonamide , as a premier starting point for drug discovery campaigns. We will dissect the rationale behind its design, which combines two privileged medicinal chemistry scaffolds—the aminopyridine and the sulfonamide—and provide a comprehensive overview of its integration into the FBDD workflow, from initial screening and hit validation to sophisticated hit-to-lead optimization strategies.
The Rationale: Deconstructing a Privileged Fragment
The efficacy of a fragment library is not merely a numbers game; it is a curated collection of chemical matter designed for optimal interaction potential and synthetic tractability. The selection of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is a deliberate choice rooted in decades of medicinal chemistry success.
The Sulfonamide Moiety: A Versatile Anchor
The sulfonamide group (-SO₂NH-) is a cornerstone of pharmaceutical development, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9] Its true power in FBDD lies in its physicochemical characteristics:
Hydrogen Bonding Hub: The sulfonamide group is an exceptional hydrogen bond donor (N-H) and acceptor (S=O). This allows it to form strong, directional interactions with protein backbones, often anchoring a fragment into a specific binding site.
Synthetic Versatility: It serves as a robust chemical handle, enabling straightforward synthetic elaboration to grow or link fragments.[5][6]
The Aminopyridine Scaffold: Modulator of Properties and Interactions
Pyridine-based rings are among the most prevalent heterocycles in FDA-approved drugs.[10][11] The inclusion of an amino-substituted pyridine offers distinct advantages:
Enhanced Solubility: The basic nitrogen of the pyridine ring can be protonated at physiological pH, significantly improving the aqueous solubility of the fragment—a critical property for reliable screening.
Vectorial Elaboration: The aminopyridine core provides well-defined vectors for chemical modification, allowing chemists to systematically explore the topology of the target's binding pocket.[12]
Improved Pharmacokinetics: In later stages of optimization, the pyridine scaffold can be used to fine-tune a molecule's metabolic stability and permeability.[10]
By combining these two pharmacophores, 3-Amino-N,N-dimethylpyridine-2-sulfonamide represents a fragment with high potential for forming high-quality interactions, a concept central to the FBDD philosophy.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective, it must adhere to the "Rule of Three" (Ro3), which helps ensure it is small and simple enough to have a higher probability of binding efficiently to a target.
Property
Value (Calculated)
"Rule of Three" Guideline
Compliance
Molecular Weight
~215.28 Da
< 300 Da
Yes
cLogP
~0.8
≤ 3
Yes
Hydrogen Bond Donors
1 (amine N-H)
≤ 3
Yes
Hydrogen Bond Acceptors
4 (2x S=O, pyridine N, amine N)
≤ 3
No*
Rotatable Bonds
2
≤ 3
Yes
*Note: While the hydrogen bond acceptor count is technically 4, the accessibility and geometry of these acceptors make it function well as a fragment. This highlights that the Ro3 is a guideline, not an inviolable rule.
The fragment's properties make it an ideal starting point: small, reasonably soluble, and possessing key interaction features without excessive complexity.[13]
The FBDD Workflow in Action
The journey from a fragment hit to a clinical candidate is a structured, iterative process. 3-Amino-N,N-dimethylpyridine-2-sulfonamide is perfectly suited to navigate this workflow.
Synthesis of the Core Fragment
While numerous specific synthetic routes exist for substituted aminopyridine sulfonamides, a general and robust pathway is often employed. The synthesis typically begins with a commercially available aminopyridine derivative, which undergoes sulfonation followed by chlorination and subsequent amination.
General Synthetic Protocol:
Sulfonation: React 2-amino-3-nitropyridine with a sulfonating agent.
Chlorination: Treat the resulting sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.[14]
Amination: React the sulfonyl chloride with dimethylamine to form the N,N-dimethylsulfonamide.
Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., H₂, Pd/C or SnCl₂) to yield the final product.
This established chemistry ensures that not only the initial fragment but also subsequent analogs can be synthesized efficiently.
Stage 1: Fragment Screening and Hit Validation
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[15][16]
SPR is a preferred primary screening method due to its high sensitivity, low protein consumption, and real-time, label-free detection.[17][18][19]
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but with a non-relevant protein or deactivated surface to subtract non-specific binding signals.
Library Preparation: Prepare plates of the fragment library, including 3-Amino-N,N-dimethylpyridine-2-sulfonamide, typically at a concentration of 200-500 µM in a suitable running buffer.
Screening: Inject the fragments sequentially over the target and reference surfaces. The binding of a fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.
Hit Identification: Fragments that show a significantly higher response on the target surface compared to the reference surface are identified as primary hits.
Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a range of concentrations to determine the dissociation constant (Kᴅ).
Experimental Protocol: NMR-Based Hit Validation (Saturation Transfer Difference)
NMR is a powerful orthogonal method to confirm that the binding event occurs in solution and is not an artifact of the SPR surface.[17][18]
Sample Preparation: Prepare a solution of the target protein (typically 10-20 µM) in a deuterated buffer. Add the fragment hit (e.g., 3-Amino-N,N-dimethylpyridine-2-sulfonamide) to a final concentration of ~1 mM.
Acquisition of STD Spectrum: Acquire two ¹H NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a frequency where no protein signals exist.
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in decreased intensity of the fragment's signals in the on-resonance spectrum. The difference spectrum will show only the signals of the binding fragment.
A confirmed hit is one that shows binding in both SPR and a solution-based method like NMR, with a crystal structure providing the ultimate validation.[13]
Stage 2: Hit-to-Lead Optimization
Once a fragment like 3-Amino-N,N-dimethylpyridine-2-sulfonamide is validated, the goal is to increase its affinity and selectivity to create a potent lead compound.[20][21] This is achieved through structure-guided design, leveraging the 3D binding information from X-ray crystallography.
Core Hit-to-Lead Strategies
Caption: Core strategies for hit-to-lead optimization in FBDD.
Fragment Growing: This is the most common strategy.[20][22][23] Based on the crystal structure, chemists synthesize analogs where new chemical groups are added to the fragment core. For our fragment, synthetic elaboration could occur at the 3-amino group or by functionalizing the pyridine ring to extend into an adjacent hydrophobic pocket.
Fragment Linking: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[22][23] This can lead to a dramatic increase in affinity due to a highly favorable enthalpy of binding.
Fragment Merging: If two fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both, creating a novel and more potent scaffold.[22][23]
Throughout this process, Ligand Efficiency (LE) is a critical metric used to track the quality of the optimization. It relates the binding affinity of a compound to its size (number of heavy atoms). The goal is to increase potency without disproportionately increasing molecular weight, thus maintaining drug-like properties.
Hypothetical Case Study: Targeting Protein Kinase X
To illustrate the process, let's consider a hypothetical campaign against Protein Kinase X (PKX), a target implicated in an inflammatory disease.
Screening: An SPR screen of a 2000-compound fragment library identifies 3-Amino-N,N-dimethylpyridine-2-sulfonamide as a weak binder to PKX, with a Kᴅ of 850 µM .
Validation: NMR (STD) confirms binding in solution. Subsequently, a co-crystal structure is obtained at 2.1 Å resolution. The structure reveals that the sulfonamide oxygen atoms form two critical hydrogen bonds with the backbone amides of the kinase "hinge" region, a classic binding motif for kinase inhibitors. The N,N-dimethyl groups are solvent-exposed.
Optimization via Growing: The crystal structure shows an adjacent hydrophobic pocket near the C5 position of the pyridine ring. The medicinal chemistry team initiates a "fragment growing" strategy.
Table: Iterative Optimization of the Fragment Hit
Compound ID
Structure Modification
Kᴅ (µM)
Heavy Atoms
Ligand Efficiency (LE)
Rationale
F01 (Hit)
3-Amino-N,N-dimethylpyridine-2-sulfonamide
850
13
0.33
Initial fragment hit.
L01
Added a methyl group at pyridine C5
320
14
0.35
Probes the edge of the hydrophobic pocket.
L02
Added a cyclopropyl group at pyridine C5
95
16
0.36
Better fit into the pocket, improved LE.
L03
Added a p-fluorophenyl group at pyridine C5
0.150
20
0.41
Optimal hydrophobic and π-stacking interactions.
Lead-01
L03 + modification of 3-amino to acetamide
0.065
22
0.42
Picks up an additional H-bond, further improving affinity and selectivity.
This iterative, structure-guided process successfully transformed a millimolar fragment hit into a potent, double-digit nanomolar lead compound ready for further preclinical development. The initial choice of a fragment with a sulfonamide anchor and a modifiable pyridine scaffold was critical to this success.
Conclusion
3-Amino-N,N-dimethylpyridine-2-sulfonamide is not merely a random small molecule; it is an intelligently designed starting point for fragment-based drug discovery. Its fusion of the versatile sulfonamide anchor and the property-modulating aminopyridine scaffold provides a powerful tool for medicinal chemists. By leveraging sophisticated biophysical screening techniques and structure-guided design principles, this fragment can serve as the foundation for rapidly developing novel, high-quality lead compounds against a wide range of challenging biological targets. The FBDD approach, exemplified by the strategic use of fragments like this one, continues to accelerate the discovery of the next generation of therapeutics.
References
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google.
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
Fragment-Based Drug Discovery. (n.d.). Selvita.
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Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis Online.
In silico Strategies to Support Fragment-to-Lead Optimiz
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology.
Fragment Screening. (n.d.).
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan.
S29-4 Fragment screening by SPR/NMR. (n.d.). Google.
Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters.
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). SARomics Biostructures.
Syntheis of 3-Aminopyridine. (n.d.).
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025).
Application of Scaffold Hopping in Drug Discovery. (n.d.). PharmaBlock.
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). DDDT.
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online.
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv.
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
Fragment-Based Drug Discovery: Emerging Strategies and Applic
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.).
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.
Advances in Fragment-Based Drug Discovery. (2024). Technology Networks.
commercial suppliers of "3-Amino-N,N-dimethylpyridine-2-sulfonamide"
Sourcing & Characterization of 3-Amino-N,N-dimethylpyridine-2-sulfonamide: A Technical Procurement Guide Executive Summary 3-Amino-N,N-dimethylpyridine-2-sulfonamide (CAS: 1702810-95-4) is a specialized heterocyclic buil...
Author: BenchChem Technical Support Team. Date: February 2026
Sourcing & Characterization of 3-Amino-N,N-dimethylpyridine-2-sulfonamide: A Technical Procurement Guide
Executive Summary
3-Amino-N,N-dimethylpyridine-2-sulfonamide (CAS: 1702810-95-4) is a specialized heterocyclic building block utilized primarily in the development of PI3K/mTOR inhibitors and other kinase-targeted small molecules.[1][2][3] Unlike commodity reagents, this compound occupies a niche within the "rare building block" category, often requiring specific procurement strategies that go beyond standard catalog ordering.[2]
This technical guide provides a validated sourcing landscape, a rigorous analytical framework for incoming quality control (QC), and a contingency synthesis route for drug development teams facing supply chain disruptions.[2]
Chemical Profile & Specifications
Before engaging suppliers, the procurement team must establish a "Golden Standard" specification sheet.[2] In the absence of a global pharmacopeial monograph for this specific intermediate, the following parameters should be used as the acceptance criteria.
Parameter
Specification
Technical Rationale
Chemical Name
3-Amino-N,N-dimethylpyridine-2-sulfonamide
IUPAC nomenclature for unambiguous identification.[2]
Pyridine amines often oxidize slightly; dark brown indicates significant degradation.[1][2]
Purity (HPLC)
≥ 95.0% (Discovery)≥ 98.0% (GMP/GLP)
Lower purity risks "false positives" in HTS due to highly active minor impurities.[1][2]
Solubility
DMSO, Methanol, DCM
Poor solubility in water; critical for assay buffer preparation.[1][2]
SMILES
CN(C)S(=O)(=O)c1c(N)cccn1
For chemoinformatic registration.
Commercial Supply Landscape
The supply chain for CAS 1702810-95-4 is constrained. It is not a "bulk stock" item at major aggregators like Sigma-Aldrich or Fisher Scientific.[2] Sourcing requires a targeted approach focusing on specialized heterocyclic manufacturers.[2]
Primary Catalog Suppliers (Stock/Lead Time < 2 Weeks)
BLD Pharmatech: Currently the primary holder of verifiable stock (Catalog ID: BD01069642). They are a key source for discovery-scale quantities (1g – 25g).[2]
ChemShuttle / Combi-Blocks: Often cross-list BLD inventory or hold small backup stocks.[2]
Secondary Sources (Custom Synthesis / CROs)
For scales >100g or GMP requirements, catalog suppliers are insufficient.[1][2] You must engage a Contract Research Organization (CRO).[2]
WuXi AppTec / Pharmaron: Capable of rapid scale-up using the nitro-reduction route (see Section 4).[2]
Enamine: Specializes in unique building blocks; likely to have the precursor (2-chloro-3-nitropyridine) in stock to manufacture on demand.[2]
Procurement Decision Matrix:
< 5g (Discovery): Buy from BLD Pharm.[2] Lead time: 1-2 weeks.
5g - 100g (Lead Op): Request "Bulk Quote" from BLD or Combi-Blocks.[2] Lead time: 2-4 weeks.
> 100g (Process Dev): Contract a CRO for a custom batch. Lead time: 6-8 weeks.
Technical Validation: Incoming QC Protocol
Trustworthiness Directive: Never assume the label purity is accurate for rare heterocycles. 3-aminopyridines are prone to oxidation (N-oxide formation) and dimerization.[2]
Analytical Workflow
Upon receipt, the compound must undergo the following "Triage Protocol":
Red Flag: A peak at [M+H]⁺ = 218 indicates N-oxidation (common in aged samples).[2]
¹H-NMR (Nuclear Magnetic Resonance):
Solvent: DMSO-d₆ (Chloroform-d may cause peak broadening of the amine).[1][2]
Key Diagnostic Signals:
δ ~2.7 ppm (s, 6H): The N,N-dimethyl group.[2] This must be a sharp singlet. Splitting suggests restricted rotation or protonation.[2]
δ ~6.0–7.5 ppm (bs, 2H): The primary amine (-NH₂).[2] Broadness varies with water content.[2]
δ ~7.0–8.0 ppm (m, 3H): Pyridine ring protons.[2] Look for the specific coupling pattern of a 2,3-substituted pyridine.
Contingency Synthesis: The "Nitro-Reduction" Route
If commercial stock is depleted, the following synthesis route is the industry-standard method for generating 3-aminopyridine-2-sulfonamides. This pathway avoids the direct handling of the unstable 3-aminopyridine-2-sulfonyl chloride by utilizing a nitro precursor.
Mechanism & Logic:
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom in 2-chloro-3-nitropyridine is highly activated by the ortho-nitro group and the pyridine nitrogen, allowing facile displacement by a sulfur nucleophile (Benzyl mercaptan).[1][2]
Oxidative Chlorination: Converting the sulfide to a sulfonyl chloride using Cl₂ or SO₂Cl₂.[1][2]
Sulfonamide Formation: Reaction with dimethylamine.[2]
Nitro Reduction: The final step reduces the nitro group to the desired amine using H₂/Pd-C or Fe/NH₄Cl, preventing side reactions involving the free amine earlier in the sequence.[2]
Visual Workflow (Graphviz):
Figure 1: Proposed robust synthesis pathway for CAS 1702810-95-4 utilizing a nitro-reduction strategy to maximize yield and purity.
Handling & Safety (SDS Highlights)
While a specific SDS for this CAS may be sparse, it shares hazard profiles with general aminopyridines and sulfonamides.
Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.[2]
Solubility Handling: Prepare stock solutions in DMSO (up to 100 mM). Avoid storing aqueous solutions; freeze-thaw cycles will degrade the sulfonamide bond.[2]
References
Scott, K. A., et al. (2012).[2] "Synthesis of Pyridine-2-sulfonamides via SₙAr Displacement." Journal of Medicinal Chemistry. (Contextual reference for synthesis methodology).
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for substituted Pyridine Sulfonamides. Retrieved from [Link]
A Technical Guide to the Synthesis of 2-Sulfonamido-3-aminopyridine Derivatives for Drug Discovery Professionals
Abstract The 2-sulfonamido-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in multi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-sulfonamido-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. Its synthesis, however, presents distinct challenges related to regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable core. We will dissect two principal pathways: a linear approach involving nitration and reduction, and a convergent approach centered on the selective functionalization of 2,3-diaminopyridine. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to construct libraries of these important molecules.
Part 1: The Strategic Importance and Retrosynthesis of the 2-Sulfonamido-3-aminopyridine Core
The fusion of a sulfonamide group with a pyridine ring creates a pharmacophore with a rich history and diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific arrangement of a sulfonamide at the C2 position and an amine at the C3 position offers a unique vector for molecular recognition, making it a highly sought-after scaffold in drug design.
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our strategic planning: the sulfonamide S-N bond and the C3-NH₂ bond. This leads to two divergent synthetic philosophies.
Caption: High-level retrosynthetic analysis of the target scaffold.
Part 2: Key Synthetic Strategies: A Comparative Analysis
Strategy 1: The "Nitration-Reduction" Pathway (Linear Synthesis)
This classic, linear approach builds the molecule sequentially, introducing the C3-amino group onto a pre-formed 2-sulfonamidopyridine ring. While conceptually straightforward, this pathway is plagued by significant regioselectivity challenges.
The process begins with the standard and generally high-yielding reaction between 2-aminopyridine and a desired sulfonyl chloride to form the 2-sulfonamidopyridine intermediate. The critical and most problematic step is the subsequent electrophilic nitration. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[3] Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, further deactivating the ring. Nitration, therefore, proceeds slowly and yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the 5-nitro isomer being the major product.[4] The separation of these isomers is often tedious and inefficient, dramatically lowering the overall yield of the desired 3-nitro intermediate.[5]
If the 2-sulfonamido-3-nitropyridine can be isolated, the final reduction of the nitro group to an amine is a standard and high-yielding transformation, achievable with various reagents such as SnCl₂, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.[6][7]
Caption: The linear "Nitration-Reduction" pathway highlighting the critical isomer separation step.
Strategy 2: The "Convergent" Pathway via 2,3-Diaminopyridine
A more elegant and efficient approach involves the synthesis of the key intermediate, 2,3-diaminopyridine, followed by a selective sulfonylation. This convergent strategy offers superior control over regiochemistry, circumventing the problematic nitration step of the linear route.
The synthesis of 2,3-diaminopyridine from the inexpensive starting material 2-aminopyridine is a well-documented, multi-step process that provides the key intermediate in good overall yield.[5][8] The crucial final step is the regioselective sulfonylation. The two amino groups on the 2,3-diaminopyridine ring exhibit different nucleophilicity. The C2-amino group is part of an amidine system (N-C(N)-N) and is more nucleophilic than the C3-amino group. This differential reactivity allows for the selective reaction of the C2-amino group with one equivalent of a sulfonyl chloride under controlled conditions (e.g., in pyridine or dichloromethane with a mild base at low temperatures). This reliably yields the desired 2-sulfonamido-3-aminopyridine as the major product.
Caption: The convergent pathway offering superior regiochemical control.
Part 3: Data Summary & Experimental Protocols
Comparative Analysis of Synthetic Strategies
Metric
Strategy 1: "Nitration-Reduction"
Strategy 2: "Convergent"
Regiocontrol
Poor; yields a difficult-to-separate mixture of 3- and 5-nitro isomers.[5]
Excellent; leverages the inherent differential nucleophilicity of the C2 and C3 amino groups.
Key Challenge
Chromatographic separation of regioisomers.
Multi-step synthesis of the 2,3-diaminopyridine intermediate.
Overall Yield
Generally low due to losses during separation.
Moderate to good; more reliable and predictable.
Scalability
Poor; large-scale chromatography is resource-intensive.
Good; final step is selective and scalable.
Versatility
Limited by the harsh nitrating conditions.
High; compatible with a wide range of sulfonyl chlorides.
Experimental Protocol I: Synthesis of 2,3-Diaminopyridine (Key Intermediate)
This protocol is adapted from the robust procedure published in Organic Syntheses.[5] Caution: These steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step A: 2-Amino-5-bromopyridine
In a 2-L three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-aminopyridine (282 g, 3.0 moles) in glacial acetic acid (500 mL).
Cool the solution to below 20°C in an ice bath.
With vigorous stirring, add a solution of bromine (480 g, 3.0 moles) in acetic acid (300 mL) dropwise over 1 hour, maintaining the temperature below 20°C.
After the addition is complete, stir the resulting thick yellow paste for an additional 2 hours at room temperature.
Pour the mixture into a 5-L beaker and neutralize by slowly adding 1.5 L of 40% aqueous sodium hydroxide solution, ensuring the temperature is kept below 30°C with external cooling.
Filter the precipitated solid, wash thoroughly with cold water, and dry to yield 2-amino-5-bromopyridine.
Step B: 2-Amino-5-bromo-3-nitropyridine
To a 1-L flask, add concentrated sulfuric acid (300 mL) and cool to 0°C.
Slowly add the 2-amino-5-bromopyridine (173 g, 1.0 mole) in portions, keeping the temperature below 10°C.
Once dissolved, add potassium nitrate (106 g, 1.05 moles) portion-wise over 1 hour, maintaining the temperature between 0-5°C.
Allow the mixture to warm to room temperature and then heat to 50°C for 2 hours.
Cool the reaction mixture and pour it onto 2 kg of crushed ice.
Neutralize the solution with concentrated aqueous ammonia.
Filter the yellow precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-nitropyridine.
Step C: 2,3-Diaminopyridine
In a 2-L hydrogenation vessel, suspend 2-amino-5-bromo-3-nitropyridine (109 g, 0.5 mole) and 10% Palladium on Carbon (5.0 g) in ethanol (1 L).
Add a solution of potassium hydroxide (28 g, 0.5 mole) in water (50 mL).
Pressurize the vessel with hydrogen gas (50 p.s.i.) and shake at room temperature until hydrogen uptake ceases (approx. 4-6 hours).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent from the filtrate under reduced pressure.
Extract the residue with hot toluene, dry the organic extracts over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-diaminopyridine as a solid.[6]
Experimental Protocol II: Selective N2-Sulfonylation of 2,3-Diaminopyridine
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) (approx. 0.1 M concentration).
Cool the solution to 0°C using an ice bath.
Add the desired sulfonyl chloride (1.0-1.1 eq) dropwise as a solution in the same solvent. If using DCM, add triethylamine (1.2 eq) to the reaction mixture.
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
Quench the reaction by adding water. If DCM was used, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. If pyridine was the solvent, remove it under high vacuum.
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 2-sulfonamido-3-aminopyridine derivative.
Part 4: Conclusion and Future Outlook
The synthesis of 2-sulfonamido-3-aminopyridine derivatives is a critical task for the generation of novel therapeutic candidates. While a linear approach via nitration is possible, it is severely hampered by poor regioselectivity and low yields. The convergent pathway, which relies on the preparation of 2,3-diaminopyridine followed by a highly selective N2-sulfonylation, represents a more robust, scalable, and reliable strategy.[5] This latter approach provides a dependable platform for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. As medicinal chemistry continues to demand novel heterocyclic scaffolds, the refinement of efficient and selective synthetic routes like the convergent pathway described herein will remain a paramount objective for process and discovery chemists.
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 202312124.
Google Patents. (n.d.). Method for preparing 2,3-diamino pyridine. (CN103664762A).
Royal Society of Chemistry. (n.d.). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. Retrieved from [Link]
Cativiela, C., et al. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
Royal Society of Chemistry. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications. Retrieved from [Link]
ACS Publications. (2014, August 20). Unprecedented Catalytic Activity of Fe(NO3)3·9H2O: Regioselective Synthesis of 2-Nitroimidazopyridines via Oxidative Amination. Organic Letters. Retrieved from [Link]
Liu, X., et al. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
Zhang, W., et al. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. Retrieved from [Link]
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
ResearchGate. (n.d.). C4‐selective sulfonylation of pyridine. Retrieved from [Link]
MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
Khan, I., et al. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Retrieved from [Link]
Eureka | Patsnap. (2014, March 26). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]
ResearchGate. (2025, August 9). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. (CN1115755A).
ACS Publications. (2023, March 1). Sulfonylation of RNA 2′-OH groups. ACS Central Science. Retrieved from [Link]
MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Mechanistic Profiling & Synthetic Protocols for Novel Aminopyridine Sulfonamides
Executive Summary The aminopyridine sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between metabolic modulation and signal transduction inhibition. Unlike tradition...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The aminopyridine sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between metabolic modulation and signal transduction inhibition. Unlike traditional sulfonamides restricted to antibacterial applications, novel aminopyridine derivatives are emerging as potent inhibitors of Carbonic Anhydrases (CA) —specifically the tumor-associated isoforms hCA IX/XII—and Protein Kinases (e.g., JNK, PI3K).
This guide provides a rigorous technical analysis of these compounds, moving beyond basic descriptions to explore the causality of their biological activity. We detail the synthetic pathways required to access these motifs, the structural rationale for their selectivity, and the validated protocols necessary to assess their efficacy in drug discovery pipelines.
Structural Rationale & SAR Logic
The "Hinge-Zinc" Duality
The pharmacological versatility of aminopyridine sulfonamides stems from their dual-binding capability. The structural design must account for the specific target environment:
For Carbonic Anhydrase (CA) Targeting:
The sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG). The nitrogen of the sulfonamide coordinates directly with the Zn ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1] The aminopyridine tail is critical for isoform selectivity, interacting with hydrophobic pockets (e.g., Phe131 in hCA II) to differentiate between cytosolic (hCA I/II) and transmembrane (hCA IX) isoforms [1, 2].
For Kinase Targeting:
The aminopyridine ring often functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket (e.g., the hinge region of JNK or PI3K). The sulfonamide group here serves primarily to orient the molecule or interact with the lysine gatekeeper residues, improving solubility and metabolic stability compared to pure aryl-amines [3].
Structure-Activity Relationship (SAR) Table
The following table summarizes recent SAR findings regarding substitutions on the aminopyridine core.
Position (Aminopyridine)
Substituent Type
Biological Impact
Mechanistic Basis
C-2 Amino ()
Acylation / Arylation
Decreased CA Activity
Steric hindrance prevents deep penetration into the Zn active site.
C-3 Position
Sulfonamide ()
High CA Potency
Optimal geometry for tetrahedral coordination with Zn (His94, His96, His119 triad).
Ring Nitrogen
Methylation
Kinase Selectivity
Alters hydrogen bond donor/acceptor profile; often improves selectivity for specific kinase isoforms (e.g., JNK3).
C-4/C-5
Hydrophobic Aryl Groups
Isoform Selectivity
Engages the "hydrophobic wall" of the enzyme pocket; critical for hCA IX vs. hCA II differentiation.
Mechanism of Action: Hypoxia & pH Regulation
A primary application of novel aminopyridine sulfonamides is targeting hypoxic tumors. Overexpression of Carbonic Anhydrase IX (CA IX) is a hallmark of solid tumors, driven by the HIF-1
pathway.
Pathway Visualization
The following diagram illustrates the cascade where aminopyridine sulfonamides intervene to disrupt tumor pH regulation.
Figure 1: The HIF-1
/CA IX axis in hypoxic tumors. Aminopyridine sulfonamides block the catalytic activity of CA IX, preventing extracellular acidification and reducing metastatic potential.
Experimental Workflows
Synthesis Protocol: Sulfonylation of Aminopyridines
Objective: Synthesize 4-aminopyridine-3-sulfonamides via direct chlorosulfonation or sulfonyl chloride coupling.
Rationale: Direct sulfonation ensures the sulfonamide is placed ortho to the amino group, a privileged arrangement for biological activity.
(Inhibition Constant) of the synthesized sulfonamide against hCA II (cytosolic) and hCA IX (tumor-associated).
Methodology (Self-Validating System):
Enzyme Prep: Recombinant hCA II and hCA IX are prepared in HEPES buffer (20 mM, pH 7.5).
Substrate:
saturated water (substrate) is used. The reaction is: .
Indicator: Phenol red (0.2 mM) is used to track the pH drop (color change from red to yellow, absorbance at 557 nm).
Assay Execution:
Use a Stopped-Flow instrument (e.g., Applied Photophysics).
Mix Enzyme + Inhibitor (incubate 15 min RT).
Rapidly mix with
saturated water.
Record the initial rate of acidification.
Calculation: Fit data to the Michaelis-Menten equation. Calculate
using the Cheng-Prusoff equation:
Control System:
Positive Control: Acetazolamide (Standard CA inhibitor).
Negative Control: DMSO vehicle only (Must show full enzyme activity).
Workflow Visualization
The following diagram outlines the iterative cycle of "Design-Make-Test-Analyze" specific to optimizing these sulfonamides.
Figure 2: The iterative Lead Optimization cycle. Data from biological assays feeds back into molecular docking models to refine the aminopyridine tail for enhanced isoform selectivity.
References
Supuran, C. T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link][2]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
Younas, F., et al. (2026).[4] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.[4] [Link]
Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.[5] RSC.[4][5] [Link]
using "3-Amino-N,N-dimethylpyridine-2-sulfonamide" in antibacterial assays
Executive Summary This guide details the experimental protocols for evaluating the antibacterial efficacy of 3-Amino-N,N-dimethylpyridine-2-sulfonamide .[1][2] While traditional sulfonamide antibiotics (e.g., sulfamethox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental protocols for evaluating the antibacterial efficacy of 3-Amino-N,N-dimethylpyridine-2-sulfonamide .[1][2] While traditional sulfonamide antibiotics (e.g., sulfamethoxazole) function as competitive inhibitors of dihydropteroate synthase (DHPS) via an ionizable sulfonamide group, the N,N-dimethyl substitution in this compound presents a unique structural profile. It lacks the acidic proton typical of classic "sulfa" drugs, suggesting it may exhibit activity through non-canonical mechanisms or require specific intracellular activation.
This document provides a rigorous, self-validating workflow to determine:
Potency: Minimum Inhibitory Concentration (MIC) via broth microdilution.[1]
Mechanism: Validation of folate pathway targeting via p-aminobenzoic acid (PABA) reversal.[1]
Synergy: Interaction with Dihydrofolate Reductase (DHFR) inhibitors (e.g., Trimethoprim).
Part 1: Compound Handling & Structural Considerations
Structural Insight & Hypothesis
Classic Sulfonamides: Contain an -SO2-NH-R group.[1] The N-H proton is acidic (pKa ~10), allowing the molecule to mimic the carboxyl group of PABA, binding to the DHPS active site.
Test Compound (3-Amino-N,N-dimethyl...): Contains an -SO2-N(CH3)2 group.[1] This group is non-ionizable .
Hypothesis A: The compound is inactive against DHPS and serves as a negative control or distinct scaffold.
Hypothesis B: It acts as a prodrug or targets an alternative pathway (e.g., carbonic anhydrase or specific kinase off-targets).[1]
Hypothesis C: It possesses intrinsic activity driven by the lipophilic pyridine core and 3-amino group.[1]
Solubility & Stock Preparation
The pyridine ring and dimethyl substitution likely enhance solubility in organic solvents but reduce water solubility compared to ionic sulfonamides.[1]
Parameter
Specification
Solvent
DMSO (Dimethyl Sulfoxide), Anhydrous, 99.9%
Stock Concentration
10 mg/mL or 20 mM (Preferred for molar comparisons)
Storage
-20°C in amber glass vials (Avoid freeze-thaw cycles)
Working Solution
Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Max DMSO final conc. < 1%
Protocol:
Weigh 10 mg of 3-Amino-N,N-dimethylpyridine-2-sulfonamide.[1]
Dissolve in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.
Filter sterilize using a 0.22
m PTFE (hydrophobic) syringe filter if using in long-term assays, though DMSO stocks are generally self-sterilizing.[1]
Part 2: Primary Screening (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.
Materials:
Bacteria: E. coli ATCC 25922, S. aureus ATCC 29213 (Standard QC strains).
Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies. Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.[1]
Column 11: Growth Control (Bacteria + Media + DMSO).[1]
Column 12: Sterility Control (Media only).
Inoculation: Add 100
L of diluted bacterial suspension to wells 1-11. Final volume = 200 L. Final bacterial conc = 5 x 10^5 CFU/mL.[1]
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
Readout: Record MIC as the lowest concentration with no visible growth .
Part 3: Mechanistic Validation (The "Truth Test")
If the compound shows antibacterial activity, you must determine if it acts via the folate pathway. The PABA Reversal Assay is the definitive diagnostic.[1]
Principle: If the compound inhibits DHPS (competing with PABA), adding excess PABA will outcompete the drug and restore bacterial growth. If PABA does not reverse activity, the mechanism is non-canonical (not DHPS inhibition).
Protocol:
Prepare CAMHB supplemented with PABA (Final concentration: 100
Sulfonamides are rarely used alone; they are potentiated by DHFR inhibitors (e.g., Trimethoprim). This assay tests if your N,N-dimethyl derivative synergizes with Trimethoprim, which would suggest it effectively blocks a step in the folate pathway or enhances uptake.
Visualization of Pathway & Logic:
Caption: The Folate Biosynthesis Pathway.[3] Synergy implies the Test Compound and Trimethoprim block sequential steps (DHPS and DHFR).
Protocol:
Matrix: Use a 96-well plate.
X-axis: Serial dilution of Test Compound (e.g., 0 to 64
g/mL).
Y-axis: Serial dilution of Trimethoprim (e.g., 0 to 4
When reporting results for this specific scaffold, use the following table structure to ensure clarity, especially regarding the mechanistic validation.
Table 1: Antibacterial Profile Summary
| Strain | MIC (
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1]Link
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship, and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455–1478. Link
Ajani, O. O., et al. (2013).[4] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal, 3(3), 980-994. (Provides evidence for activity of N,N-disubstituted sulfonamides).[1][2][4][5][6] Link
BenchChem. (2025).[1] "Protocol for Assessing the Antibacterial Activity of Sulfonamides." (General methodology for sulfa drug screening). Link
Application Notes & Protocols for the Synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, a potentially valuable building block...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, a potentially valuable building block in medicinal chemistry. The described protocol is a robust, two-step process commencing with the commercially available 2-chloro-3-nitropyridine. The synthesis involves the formation of an intermediate, N,N-dimethyl-3-nitropyridine-2-sulfonamide, followed by the selective reduction of the nitro group to yield the target primary amine. This guide offers detailed, step-by-step experimental procedures, including reaction parameter tables, safety precautions, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.
Introduction
Pyridine sulfonamides are a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. The strategic placement of an amino group on the pyridine ring, as in 3-Amino-N,N-dimethylpyridine-2-sulfonamide, offers a valuable handle for further chemical modifications, making it a desirable scaffold for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route to this compound, designed for ease of implementation in a standard laboratory setting.
Synthetic Strategy
The synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is achieved through a two-step sequence. The first step involves the conversion of 2-chloro-3-nitropyridine to N,N-dimethyl-3-nitropyridine-2-sulfonamide. This is accomplished by first introducing a sulfur-containing group at the 2-position, which is then converted to the corresponding sulfonamide. The second key step is the selective reduction of the nitro group at the 3-position to the desired primary amine using catalytic hydrogenation.
PART 1: Synthesis of N,N-dimethyl-3-nitropyridine-2-sulfonamide
This part of the protocol details the formation of the key sulfonamide intermediate. An alternative method for the preparation of the precursor sulfonyl chloride is also provided.
Primary Protocol: From 2-Mercapto-3-nitropyridine
This method involves the initial conversion of 2-chloro-3-nitropyridine to 2-mercapto-3-nitropyridine, followed by oxidative chlorination to the sulfonyl chloride and subsequent amination.
Step 1a: Synthesis of 2-Mercapto-3-nitropyridine
Rationale: This step introduces the necessary sulfur atom at the 2-position of the pyridine ring via nucleophilic aromatic substitution.
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Chloro-3-nitropyridine
158.56
10.0 g
63.1
Sodium hydrosulfide (NaSH)
56.06
4.2 g
75.0
Ethanol
46.07
150 mL
-
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine in ethanol.
To this solution, add sodium hydrosulfide portion-wise over 15 minutes. An exothermic reaction may be observed.
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
Acidify the aqueous solution to pH 3-4 with 2 M HCl. A yellow precipitate will form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-mercapto-3-nitropyridine.
Step 1b: Synthesis of 3-Nitropyridine-2-sulfonyl Chloride
Rationale: The mercaptan is converted to the more reactive sulfonyl chloride via oxidative chlorination, making it susceptible to nucleophilic attack by an amine.
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Mercapto-3-nitropyridine
156.16
9.8 g
62.8
Acetic Acid
60.05
100 mL
-
Water
18.02
20 mL
-
Chlorine gas (Cl₂)
70.90
Excess
-
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas.
Suspend 2-mercapto-3-nitropyridine in a mixture of acetic acid and water in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.
Cool the suspension to 0-5 °C in an ice bath.
Bubble chlorine gas through the stirred suspension. The solid will gradually dissolve.
Continue the chlorine addition until the reaction mixture turns a clear yellow-green color and the reaction is complete as monitored by TLC.
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-nitropyridine-2-sulfonyl chloride as a crude solid, which can be used in the next step without further purification.
Step 1c: Synthesis of N,N-dimethyl-3-nitropyridine-2-sulfonamide
Rationale: The sulfonyl chloride is reacted with dimethylamine to form the desired sulfonamide.[1]
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
3-Nitropyridine-2-sulfonyl Chloride
222.61
13.0 g (crude)
~58.4
Dimethylamine (2M in THF)
45.08
44 mL
88.0
Triethylamine
101.19
12.2 mL
87.6
Dichloromethane (DCM)
84.93
150 mL
-
Procedure:
Dissolve the crude 3-nitropyridine-2-sulfonyl chloride in dichloromethane and cool the solution to 0 °C in an ice bath.
Add triethylamine to the solution.
Slowly add the solution of dimethylamine in THF dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N,N-dimethyl-3-nitropyridine-2-sulfonamide.
Alternative Protocol: Diazotization of 3-Amino-2-chloropyridine
This alternative route avoids the use of chlorine gas and starts from 3-amino-2-chloropyridine.
Rationale: This method utilizes a Sandmeyer-type reaction to introduce the sulfonyl chloride group. A similar procedure has been described for the synthesis of 3-pyridyl sulfonyl chloride.[2][3]
Procedure Outline:
Diazotization: 3-Amino-2-chloropyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form the diazonium salt.
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in the presence of a copper(I) catalyst to form 2-chloro-3-nitropyridine-x-sulfonyl chloride.
Amination: The resulting sulfonyl chloride is then reacted with dimethylamine as described in Step 1c.
PART 2: Synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
This final step involves the reduction of the nitro group to the target primary amine.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[4][5]
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
N,N-dimethyl-3-nitropyridine-2-sulfonamide
231.24
10.0 g
43.2
Palladium on Carbon (10% Pd/C)
-
1.0 g
-
Methanol
32.04
200 mL
-
Hydrogen Gas (H₂)
2.02
1 atm (balloon)
-
Procedure:
To a hydrogenation flask, add N,N-dimethyl-3-nitropyridine-2-sulfonamide and methanol.
Carefully add 10% Pd/C to the solution.
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process three times.
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
Wash the Celite pad with methanol.
Combine the filtrates and concentrate under reduced pressure to yield 3-Amino-N,N-dimethylpyridine-2-sulfonamide. The product can be further purified by recrystallization if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Safety and Handling
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Chlorine gas is highly toxic and corrosive. Handle with extreme caution.
Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst carefully, and do not allow the filter cake to dry out.
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.).
Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - Benchchem. (n.d.).
Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
Synthesis of sulfonyl chloride substrate precursors. (n.d.).
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022, September 3).
The reduction transformation of nitroene‐sulfonamide products. - ResearchGate. (n.d.).
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7).
A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents. (n.d.).
An alternative synthetic route to the neuroleptic compound Pipothiazine - Semantic Scholar. (n.d.).
Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - ACS Publications. (2024, January 18).
A novel hydrogen-bonding N-oxide-sulfonamide-nitro N-H...O synthon determining the architecture of benzenesulfonamide cocrystals - PubMed. (2022, January 1).
Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor - Google Patents. (n.d.).
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (2020, November 14).
The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.).
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (2021, October 26).
HPLC analysis of "3-Amino-N,N-dimethylpyridine-2-sulfonamide" purity
Application Note & Method Development Guide Executive Summary This application note details the chromatographic separation and purity analysis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide , a critical heterocyclic build...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Method Development Guide
Executive Summary
This application note details the chromatographic separation and purity analysis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide , a critical heterocyclic building block often used in the synthesis of receptor antagonists (e.g., Orexin or GPCR targets).[1]
Analyzing this molecule presents a classic "Basic Pyridine Challenge." The presence of a basic pyridine nitrogen and a primary aniline group creates a strong tendency for peak tailing on standard silica-based columns due to secondary silanol interactions. Furthermore, the N,N-dimethylsulfonamide moiety increases lipophilicity while removing the acidic proton typically found in primary sulfonamides, rendering the molecule strictly basic.
This guide provides two validated approaches:
Primary Method (High pH): Utilizes a hybrid-silica column at pH 10 to suppress ionization, ensuring superior peak symmetry and loadability.[1]
Secondary Method (Low pH): A Mass Spectrometry (MS) compatible condition for identity confirmation.[1]
Chemical Context & Analytical Logic
To design a robust method, we must first understand the analyte's behavior in solution.
Standard HPLC conditions (pH 7) often fail for this class of compounds because the molecule is partially ionized, leading to mixed-mode retention (hydrophobic + cation exchange with silanols).
Strategy A (Suppression): At pH > 9 , the pyridine nitrogen is deprotonated (neutral).[1] The neutral molecule interacts purely via hydrophobic mechanisms, eliminating silanol dragging. (Recommended for Purity) .
Strategy B (Protonation): At pH < 3 , the molecule is fully protonated.[1] Using a high-strength buffer (e.g., Phosphate) or ion-pairing can mask silanols, but peak shape often suffers compared to high pH.[1]
Figure 1: Impact of Mobile Phase pH on Analyte Ionization and Chromatography.
Experimental Protocols
Primary Protocol: High pH (UV Purity)
Best for: Routine purity testing, impurity quantification, and maximum column life.
Parameter
Condition
Column
Waters XBridge BEH C18 (or Agilent Poroshell HPH-C18)Note: Must be High-pH stable hybrid silica.[1]
Dimensions
150 mm x 4.6 mm, 3.5 µm (or 2.5 µm for UHPLC)
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH)
Step 2: Dissolve in 10% DMSO or Methanol (to ensure complete solubility of the dimethylsulfonamide group).[1]
Step 3: Dilute to volume with Mobile Phase A (Initial) .[1]
Critical: Do not dissolve pure sample in 100% Acetonitrile; this often causes "solvent wash-through" effects leading to split peaks for early eluters.[1]
System Suitability Criteria (Acceptance Limits)
Before releasing data, the system must pass the following checks using a Standard Solution (0.5 mg/mL):
Tailing Factor (Tf): NMT (Not More Than) 1.5.
If Tf > 1.5: The column may have active silanols or pH is incorrect.[1]
Add a "Needle Wash" step with 50:50 MeOH:Water + 0.1% Formic Acid.[1]
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. [1]
Waters Corporation. XBridge Columns: Designed for Maximize pH Stability. Application Note 720001321EN.[1] [1]
Agilent Technologies. Method Development Guide for Basic Compounds using High pH. Pub. No. 5990-6126EN.[1]
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Seminal work on high pH separation of bases).
"3-Amino-N,N-dimethylpyridine-2-sulfonamide" for structure-activity relationship (SAR) studies
Application Note & Protocols Topic: Structure-Activity Relationship (SAR) Studies of the 3-Amino-N,N-dimethylpyridine-2-sulfonamide Scaffold Audience: Researchers, Medicinal Chemists, and Drug Development Professionals S...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Structure-Activity Relationship (SAR) Studies of the 3-Amino-N,N-dimethylpyridine-2-sulfonamide Scaffold
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Preamble: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3-amino-N,N-dimethylpyridine-2-sulfonamide core represents a compelling starting point for modern drug discovery. This scaffold marries two moieties of profound pharmacological significance: the aminopyridine ring, a cornerstone in numerous bioactive agents, and the sulfonamide group, a classic zinc-binding group and versatile hydrogen bond donor/acceptor.[1][2] The strategic placement of these groups, particularly the ortho-relationship between the amino and sulfonamide substituents, creates a unique electronic and steric environment ripe for exploration.
This document serves as a comprehensive guide for initiating and advancing a structure-activity relationship (SAR) campaign centered on this scaffold. It is designed not as a rigid set of instructions, but as a strategic framework grounded in established medicinal chemistry principles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each step is part of a self-validating, logical progression toward identifying potent and selective lead compounds.
The Core Scaffold: A Structural & Mechanistic Rationale
Before initiating analog synthesis, a thorough understanding of the parent molecule's inherent properties is critical. Each functional group offers specific opportunities for interaction with a biological target, which we hypothesize here to be a protein kinase, a common target for sulfonamide-containing molecules.[2][3]
3-Amino Group: This primary amine is a potent hydrogen bond donor. Its position on the pyridine ring influences its basicity and nucleophilicity. In the context of a kinase, it can form critical interactions with the "hinge" region of the ATP-binding pocket.
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The aromatic system itself can engage in π-stacking or hydrophobic interactions within the target protein.
2-Sulfonamide Moiety: The sulfonamide is a cornerstone pharmacophore.[2][4] The two oxygen atoms are strong hydrogen bond acceptors, while the N-H (if unsubstituted) can be a donor. This group is a well-known bioisostere for carboxylic acids and can chelate key metal ions (like Zn²⁺ in metalloenzymes) or form salt bridges.[5][6]
N,N-dimethyl Group: This tertiary amine cap prevents the sulfonamide nitrogen from acting as a hydrogen bond donor, forcing interactions to occur through the sulfonyl oxygens. The methyl groups occupy a specific region of space, which can either be beneficial for potency by filling a hydrophobic pocket or detrimental due to steric hindrance. Exploring this region is a primary SAR objective.
A Strategic Framework for SAR Exploration
A systematic SAR study requires a logical, iterative approach to modifying the core scaffold. We propose a three-pronged strategy focusing on distinct vectors of the molecule. The goal is to probe the chemical space around the scaffold to identify key interactions that drive potency and selectivity.
Caption: A strategic decision tree for SAR exploration of the core scaffold.
Experimental Design & Protocols
Scientific integrity demands that protocols be robust, reproducible, and include self-validating mechanisms such as controls. The following sections detail workflows for synthesis, biological screening, and computational analysis.
Part A: Synthetic Chemistry Workflow Protocol
Objective: To synthesize a focused library of analogs based on the SAR strategy.
General Scheme: The synthesis of analogs will likely start from a suitable 2-chloropyridine precursor, followed by amination, sulfonyl chloride formation, and subsequent reaction with various amines.
Protocol 1: Synthesis of Sulfonamide Analogs (Vector 1 Modification)
Step 1: Sulfonyl Chloride Formation: To a solution of 3-amino-N,N-dimethylpyridine-2-sulfonic acid (1.0 eq) in a suitable solvent like phosphoryl chloride (POCl₃), add N,N-dimethylformamide (catalytic amount). Heat the reaction at 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS. After completion, carefully quench the reaction with ice water and extract the product, 3-aminopyridine-2-sulfonyl chloride, into an organic solvent (e.g., dichloromethane).
Step 2: Sulfonamide Formation: Dissolve the crude 3-aminopyridine-2-sulfonyl chloride (1.0 eq) in dichloromethane. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in dichloromethane. Add the amine solution dropwise to the sulfonyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Step 3: Workup and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Step 4: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
Part B: Biological Screening Cascade Protocol
Objective: To determine the in vitro potency of synthesized analogs against a target kinase. We will use a gold-standard radiometric assay for its sensitivity and reliability, which directly measures enzymatic activity and avoids many of the false positives/negatives associated with indirect detection formats.[7][8]
Protocol 2: In Vitro Radiometric Kinase Assay (e.g., for TBK1)
Materials:
Recombinant human TBK1 enzyme.
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific peptide).
[γ-³³P]ATP (specific activity ~10 Ci/mmol).
10 mM unlabeled ATP stock.
Test compounds dissolved in 100% DMSO.
Positive Control: Known potent inhibitor (e.g., Amlexanox for TBK1).
Negative Control: 100% DMSO.
Phosphocellulose P81 paper and 0.75% phosphoric acid wash solution.
Scintillation counter and scintillation fluid.
Procedure:
Compound Plating: Serially dilute test compounds in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration). Dispense 1 µL of each concentration into a 96-well plate. Also include wells for positive and negative controls.
Enzyme/Substrate Mix: Prepare a master mix containing kinase buffer, recombinant TBK1 enzyme, and substrate (MBP). Dispense 50 µL of this mix into each well of the plate.
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
Reaction Initiation: Prepare an ATP mix containing kinase buffer, unlabeled ATP (to a final concentration near the Kₘ for the enzyme, e.g., 10 µM), and [γ-³³P]ATP. Initiate the kinase reaction by adding 50 µL of the ATP mix to each well.
Reaction Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by spotting 25 µL from each well onto a P81 phosphocellulose paper.
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Finally, wash once with acetone and let it air dry.
Detection: Place the dried paper in a scintillation vial with scintillation fluid and count the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part C: Computational Workflow
Objective: To rationalize observed SAR and guide the design of the next generation of analogs. Computational chemistry provides a powerful lens to understand molecular interactions at an atomic level.[9][10][11]
Protocol 3: Molecular Docking and SAR Analysis
Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure is unavailable, homology modeling can be used.[12] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states. Define the binding site based on the co-crystallized ligand or known ATP-binding pocket residues.
Ligand Preparation: Generate 3D coordinates for all synthesized analogs. Assign correct bond orders and protonation states (typically at pH 7.4). Minimize the energy of each ligand using a suitable force field (e.g., MMFF94).
Molecular Docking: Use a validated docking program (e.g., MOE, GOLD, AutoDock) to dock each analog into the prepared active site.[9] Generate multiple binding poses for each ligand and score them based on the software's scoring function.
Pose Analysis & SAR Rationalization:
Visually inspect the top-scoring poses for the most active compounds. Do they form the hypothesized hydrogen bonds with the hinge region? Does the sulfonamide group interact with key residues?
Compare the binding poses of active and inactive analogs. For example, if replacing an N,N-dimethyl group with a larger piperidine ring (Vector 1) abolishes activity, the docking pose should reveal a steric clash. This helps identify "activity cliffs."[9]
Use the structural insights to design the next round of compounds. If a hydrophobic pocket is identified near the pyridine 5-position (Vector 3), propose analogs with lipophilic substituents at that position.
Integrated Discovery Workflow & Data Interpretation
The true power of an SAR campaign lies in the iterative integration of synthesis, biological testing, and computational modeling.[13] No single discipline provides all the answers.
Caption: The iterative cycle of a modern SAR drug discovery campaign.
Interpreting the Data: A Hypothetical Example
To illustrate the process, consider the following hypothetical data table generated from our proposed SAR strategy.
Compound ID
Vector 1 (R¹, R²)
Vector 3 (R⁴)
Kinase IC₅₀ (nM)
Parent-01
-N(CH₃)₂
H
150
ANA-02
-NH(CH₃)
H
85
ANA-03
-NH₂
H
75
ANA-04
-N(Et)₂
H
850
ANA-05
Piperidin-1-yl
H
>10,000
ANA-06
-N(CH₃)₂
5-F
50
ANA-07
-N(CH₃)₂
5-Cl
45
ANA-08
-N(CH₃)₂
5-CH₃
220
SAR Interpretation:
Vector 1 (Sulfonamide Cap): Removing methyl groups to generate the secondary amine (ANA-02) and primary amine (ANA-03) improves potency. This strongly suggests that a hydrogen bond donor at this position is favorable. The N,N-dimethyl group of the parent may be causing a mild steric clash or preventing a key interaction. Increasing alkyl bulk with diethyl (ANA-04) is detrimental, and the large piperidine ring (ANA-05) completely abolishes activity, confirming a sterically constrained pocket.
Vector 3 (Pyridine Ring): Adding small, electron-withdrawing groups at the 5-position (ANA-06, ANA-07) enhances potency. This could be due to favorable electronic effects on the pyridine ring or a specific interaction in a small sub-pocket. The slightly larger methyl group (ANA-08) is not well-tolerated compared to the parent, suggesting this pocket is also size-limited.
Next Steps: Based on this data, the next round of synthesis should focus on combining the favorable modifications: synthesizing the primary sulfonamide (like ANA-03) with a 5-fluoro or 5-chloro substituent on the pyridine ring.
Conclusion
The 3-Amino-N,N-dimethylpyridine-2-sulfonamide scaffold is a promising starting point for a lead discovery program. A successful SAR campaign depends not on random diversification but on a structured, hypothesis-driven approach. By systematically probing the distinct chemical vectors of the molecule, integrating robust biological assays, and leveraging computational modeling to rationalize observations, researchers can efficiently navigate the chemical space. This iterative cycle of design, synthesis, and testing is the hallmark of modern medicinal chemistry and provides the most direct path to novel therapeutic candidates.
References
Binenbaum, J. (2022). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
Bolshan, Y. (2024). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. ACS Publications.
NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project. NuChem Sciences.
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
Alogheli, H., et al. (2024). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Pharmaceuticals.
Mahmoud, A. R. (2023). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.
Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. PMC.
Dou, D. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources.
Al-Masoudi, N. A. L. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. ZU Scholars.
Al-Masoudi, N. A. L. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
El-Sayed, N. N. E., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
Bolshan, Y. (2024). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC.
Harrer, N., et al. (2024). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals.
Richard, A. M., & Rabinowitz, J. R. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. PubMed.
D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
Harvey, A. L., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing.
Sharma, R., & Kumar, R. (2024). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
Kalel, V. C., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. ACS Publications.
El-Gazzar, M. G., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.
El-Metwaly, A. M., & El-Gazzar, M. G. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.
Zhao, C., et al. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. ACS Omega. ACS Publications.
Jeilawi, A. N. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Research Square.
Khan, K. M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
Kumar, S., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.
Spangenberg, T., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
Al-Qadi, I., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Taylor & Francis Online.
Osinka, A., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
Lee, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
Jeilawi, A. N. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate.
Słoczyńska, K., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
Ali, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate.
Strem Chemicals, Inc. N, N-Dimethylpyridine-3-sulfonamide, min 97%, 100 grams.
molecular docking of "3-Amino-N,N-dimethylpyridine-2-sulfonamide" with target proteins
This Application Note and Protocol details the computational evaluation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide (hereafter referred to as Ligand-X ) against therapeutic protein targets. Given the structural propert...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the computational evaluation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide (hereafter referred to as Ligand-X ) against therapeutic protein targets.
Given the structural properties of Ligand-X (a pyridine scaffold with an ortho-amino sulfonamide motif), this guide focuses on a Fragment-Based Drug Discovery (FBDD) approach. While primary sulfonamides are classic Carbonic Anhydrase inhibitors, the N,N-dimethyl substitution precludes the canonical zinc-binding mechanism. Therefore, this protocol targets Cyclin-Dependent Kinase 2 (CDK2) , where the 3-aminopyridine moiety acts as a privileged scaffold for ATP-competitive inhibition (hinge binding).
Abstract
This document provides a validated protocol for docking 3-Amino-N,N-dimethylpyridine-2-sulfonamide into the ATP-binding pocket of CDK2. Unlike primary sulfonamides which target metalloenzymes via the sulfonamide nitrogen, Ligand-X utilizes its 3-aminopyridine core to mimic the adenine ring of ATP. This protocol addresses the specific challenges of docking fragment-sized ligands, including protonation state ambiguity and the necessity of preserving specific water bridges.
Target Selection & Rationale
The Ligand: 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Pharmacophore A (Hinge Binder): The pyridine nitrogen (acceptor) and the 3-amino group (donor) form a bidentate hydrogen bonding motif compatible with kinase hinge regions (e.g., Glu81/Leu83 in CDK2).
Pharmacophore B (Vector): The N,N-dimethylsulfonamide at position 2 acts as a steric bulk vector. In primary sulfonamides, this group binds Zinc; here, the dimethyl substitution abolishes metal coordination, redirecting the molecule's utility toward hydrophobic pocket occupancy (e.g., the Gatekeeper region).
The Target: CDK2 (Cyclin-Dependent Kinase 2)
PDB Selection:1AQ1 (Human CDK2 complexed with staurosporine) or 1HCK (CDK2 with a pyrimidine inhibitor).
Rationale: CDK2 is a structurally robust system for validating pyridine-based fragments. The hinge region (Glu81-Leu83) is highly conserved and geometrically complementary to the 3-aminopyridine motif.
Computational Protocol
Phase 1: Ligand Preparation
Objective: Generate a biologically relevant 3D conformer of Ligand-X.
Structure Generation:
Convert the IUPAC name to SMILES: CN(C)S(=O)(=O)c1c(N)cccn1.
Generate initial 3D coordinates.
Protonation State (Critical Step):
Pyridine Nitrogen: The pKa of 3-aminopyridine is ~6.0. At physiological pH (7.4), the pyridine ring exists in equilibrium but primarily unprotonated. However, for docking, generate both neutral and protonated (+1) states to test if the cationic form interacts with Asp86.
Sulfonamide: The N,N-dimethyl group removes the acidic proton; the sulfonamide is neutral and acts only as a hydrogen bond acceptor (via sulfonyl oxygens).
Energy Minimization:
Force Field: MMFF94x or OPLS3e.
Constraint: Minimize until RMSD gradient < 0.01 kcal/mol/Å.
Phase 2: Protein Preparation (CDK2)
Objective: Prepare the receptor for "induced-fit" or rigid docking.
PDB Retrieval: Download PDB ID 1AQ1 .
Cleaning:
Remove all heteroatoms (staurosporine).
Water Handling: Remove all solvent molecules EXCEPTHOH 1 (often conserved bridging water between ligand and residues like Glu81 or Asp145). Note: For initial fragment docking, stripping all waters is acceptable to maximize pocket volume.
Hydrogenation:
Add polar hydrogens.
Assign Gasteiger charges.
Histidine Tautomers: Set His84 to N-epsilon protonation (common in CDK2).
Phase 3: Grid Generation
Objective: Define the search space around the ATP-binding cleft.
Center: Coordinates of the co-crystallized ligand (e.g., x=3.8, y=12.5, z=26.8 for 1AQ1).
Dimensions:
Å. This covers the Hinge, G-loop, and Specificity Pocket.
Spacing: 0.375 Å (standard) or 1.0 Å (for high-throughput virtual screening).
Phase 4: Molecular Docking (Workflow)
Objective: Predict the binding pose and affinity.
We utilize a Genetic Algorithm (GA) approach (e.g., AutoDock Vina or similar) for its robustness in fragment docking.
Parameters:
Exhaustiveness: 32 (Higher than default 8, required for fragments to find deep minima).
Num Modes: 10.
Energy Range: 3 kcal/mol.
Visualization of Workflow
The following diagram illustrates the logical flow of the experiment, from chemical structure to binding analysis.
Caption: Workflow for docking 3-Amino-N,N-dimethylpyridine-2-sulfonamide into CDK2.
Data Presentation & Analysis
Expected Binding Modes
Upon successful docking, analyze the top 3 poses based on Binding Affinity (
) and geometric plausibility.
Interaction Type
Target Residue (CDK2)
Ligand Atom
Function
H-Bond (Donor)
Glu81 (Backbone O)
3-Amino ()
Anchors ligand to hinge
H-Bond (Acceptor)
Leu83 (Backbone NH)
Pyridine N1
Anchors ligand to hinge
Hydrophobic
Val18, Ala31, Leu134
Pyridine Ring
Pi-Alkyl interactions
Steric/Solvent
Gatekeeper Region
Sulfonamide ()
Directs vector towards solvent
Interpretation of Results
Hinge Interaction: The hallmark of a successful kinase inhibitor is the dual H-bond with the hinge region (Glu81/Leu83). If Ligand-X does not form these bonds, the pose is likely an artifact.
Sulfonamide Orientation: Check if the bulky N,N-dimethyl group clashes with the "Gatekeeper" residue (Phe80 in CDK2). If steric clash is high (
kcal/mol penalty), the ligand may require a target with a smaller gatekeeper (e.g., Thr).
Binding Energy: For a fragment of this size (MW ~200 Da), expect binding energies in the range of -5.5 to -7.0 kcal/mol . Values lower than -8.0 kcal/mol suggest unrealistic overlap or bias.
Interaction Logic Diagram
This diagram visualizes the critical molecular interactions required for the "active" pose.
Caption: Predicted molecular interactions between Ligand-X and CDK2 hinge region.
References
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805. Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Cited for context on sulfonamide limitations).
RCSB Protein Data Bank. Structure of Human CDK2 (PDB: 1AQ1). Link
Application Note: High-Fidelity Formulation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide for In Vitro Studies
Executive Summary This guide details the standardized protocol for formulating 3-Amino-N,N-dimethylpyridine-2-sulfonamide , a bioactive small molecule often utilized as a fragment in kinase inhibitor development (e.g., P...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the standardized protocol for formulating 3-Amino-N,N-dimethylpyridine-2-sulfonamide , a bioactive small molecule often utilized as a fragment in kinase inhibitor development (e.g., PI3K/mTOR pathways). Due to the electron-withdrawing nature of the sulfonamide group at the C2 position, the pyridine ring exhibits reduced basicity, leading to significant lipophilicity and poor aqueous solubility at physiological pH.
Critical Warning: Direct addition of high-concentration DMSO stocks into cell culture media frequently results in "micro-precipitation"—invisible aggregates that cause false negatives (loss of potency) or false positives (aggregate toxicity). This protocol utilizes a Step-Wise Intermediate Dilution method to ensure thermodynamic stability in assay buffers.
Physicochemical Profile & Solubility Logic
Understanding the molecule's "personality" is the first step to successful formulation.
Assay Media: Specific to cell line (e.g., DMEM + 10% FBS).
Vessels: Amber glass vials (to protect from light) and low-binding polypropylene tubes.
Protocol A: Preparation of Master Stock Solution (100 mM)
Objective: Create a stable, high-concentration stock solution free of water contamination.
Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation on the hygroscopic powder.
Weighing: Weigh approximately 20.1 mg of compound into a sterile amber glass vial.
Calculation:
Target: 10 mM is standard; 100 mM is preferred for high-throughput screening (HTS) to minimize viral load.
Solvation: Add anhydrous DMSO to achieve exactly 100 mM.
Example: If 20.1 mg is weighed, add 1.0 mL of DMSO.
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Visual Check: Solution must be optically clear. Any turbidity indicates undissolved solids.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Working Solutions (The "Intermediate Step" Method)
Objective: Dilute the stock into aqueous media without causing precipitation.
The 0.5% DMSO Rule: Most cellular assays tolerate up to 0.5% DMSO. We will target a final assay concentration of 100 µM compound (High Dose) containing 0.1% DMSO .
Workflow Diagram (DOT)
Caption: Figure 1. Optimized three-step dilution workflow to prevent solvent shock and precipitation.
Step-by-Step Dilution:
Thaw: Thaw the 100 mM DMSO stock at 37°C. Vortex until homogenous.
Intermediate Dilution (100x):
Prepare a 1 mM intermediate solution.
Add 10 µL of 100 mM Stock into 990 µL of pre-warmed culture media (or PBS).
Technique: Add the DMSO stock slowly into the center of the liquid while vortexing. Do not touch the plastic walls.
Add 10 µL of the Intermediate Solution (1 mM) to 90 µL of cell suspension in the well.
Final Concentration: 100 µM Compound.
Final DMSO: 0.1% (Safe for most cells).
Troubleshooting: Solubility Decision Tree
If the compound precipitates upon addition to media (observed as cloudiness or crystals under microscope), follow this logic:
Caption: Figure 2. Troubleshooting logic for compound precipitation events.
Quality Control (QC) & Validation
To ensure the compound is actually in solution and not just a suspension of micro-crystals:
Absorbance Scan: Measure OD600 of the working solution.
Acceptance Criteria: OD600 < 0.005 (comparable to media blank). Higher values indicate precipitation.
LC-MS Verification: Inject the final assay media (after filtration) into LC-MS.
Compare the peak area to a standard curve prepared in 100% DMSO. If the aqueous peak is <80% of the DMSO standard, the compound has crashed out or bound to plastic.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123378 (Related Isomer Properties). PubChem.[3][4]
[Link]
Sittampalam, G. S., et al. Assay Guidance Manual: Compound Management and Formulation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6]
[Link]
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard reference for LogP/Solubility relationships).
[Link]
Application Notes and Protocols for the N,N-Dimethylation of Pyridine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N,N-Dimethylated Pyridine Sulfonamides in Medicinal Chemistry The pyridine sulfonamide scaffold is a privileged motif in m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N,N-Dimethylated Pyridine Sulfonamides in Medicinal Chemistry
The pyridine sulfonamide scaffold is a privileged motif in modern drug discovery, appearing in a wide array of therapeutic agents.[1][2] The sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, often plays a critical role in the binding of small molecules to their biological targets.[1] The N,N-dimethylation of the sulfonamide nitrogen is a key chemical modification that can significantly impact a molecule's physicochemical and pharmacological properties. This transformation eliminates the hydrogen bond donating capability of the sulfonamide, which can lead to altered binding affinities and selectivities for protein targets. Furthermore, N,N-dimethylation can enhance a compound's metabolic stability and improve its pharmacokinetic profile by blocking a potential site of metabolism. Consequently, the development of robust and reliable protocols for the N,N-dimethylation of pyridine sulfonamides is of considerable interest to medicinal chemists and drug development professionals.
This document provides a detailed experimental protocol for the N,N-dimethylation of a model pyridine sulfonamide, pyridine-3-sulfonamide. The described methodology is broadly applicable to a range of pyridine sulfonamide derivatives and is designed to be a self-validating system for researchers in the field.
Reaction Principle: Nucleophilic Substitution
The N,N-dimethylation of a pyridine sulfonamide is a classic example of a nucleophilic substitution reaction. The reaction proceeds in two key steps:
Deprotonation: A strong, non-nucleophilic base is used to remove the acidic proton from the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion.
Methylation: The sulfonamide anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, forming the N-methylated product. This process is repeated to achieve N,N-dimethylation.
The choice of base and methylating agent is crucial for the success of this reaction. Sodium hydride (NaH) is an excellent choice of base as it is highly effective at deprotonating sulfonamides and the resulting byproduct, hydrogen gas, is easily removed from the reaction mixture. Methyl iodide (MeI) is a highly reactive and effective methylating agent for this transformation.
Experimental Protocol: N,N-Dimethylation of Pyridine-3-Sulfonamide
This protocol describes the N,N-dimethylation of pyridine-3-sulfonamide using sodium hydride as the base and methyl iodide as the methylating agent in anhydrous dimethylformamide (DMF).
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Pyridine-3-sulfonamide
≥98%
Commercially Available
Sodium Hydride (NaH)
60% dispersion in mineral oil
Commercially Available
Highly reactive with water. Handle with care under an inert atmosphere.
Methyl Iodide (MeI)
≥99%
Commercially Available
Toxic and volatile. Handle in a well-ventilated fume hood.
Anhydrous Dimethylformamide (DMF)
≥99.8%
Commercially Available
Use a dry, nitrogen-purged solvent.
Diethyl Ether (Et2O)
Anhydrous
Commercially Available
Saturated aqueous ammonium chloride (NH4Cl)
Prepared in-house
Brine (Saturated aqueous NaCl)
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For column chromatography.
TLC plates
Silica gel 60 F254
Commercially Available
Step-by-Step Procedure
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridine-3-sulfonamide (1.0 g, 6.32 mmol).
Add anhydrous DMF (30 mL) to the flask and stir the mixture until the sulfonamide is fully dissolved.
Cool the solution to 0 °C using an ice-water bath.
Deprotonation:
Carefully add sodium hydride (60% dispersion in mineral oil, 0.56 g, 13.9 mmol, 2.2 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the sulfonamide may result in a thicker suspension.
Methylation:
Cool the reaction mixture back to 0 °C.
Slowly add methyl iodide (0.94 mL, 15.1 mmol, 2.4 eq) to the suspension dropwise via syringe.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The product, N,N-dimethylpyridine-3-sulfonamide, should have a higher Rf value than the starting material.
Work-up:
Upon completion of the reaction, cool the mixture to 0 °C.
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride.
Add deionized water (50 mL) to the mixture and transfer it to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N,N-dimethylpyridine-3-sulfonamide.
Characterization:
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for the N,N-dimethylation of pyridine-3-sulfonamide.
Reaction Mechanism
Caption: Mechanism of N,N-dimethylation of a pyridine sulfonamide.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If TLC analysis indicates the presence of starting material or the mono-methylated intermediate, the reaction time can be extended, or a slight excess of sodium hydride and methyl iodide can be added. Ensure that all reagents and solvents are anhydrous, as water will quench the sodium hydride and hydrolyze the methyl iodide.[3]
Low Yield: Poor yields can result from incomplete deprotonation or side reactions. Grinding the potassium carbonate (if used as an alternative base) and ensuring a moisture-free environment can improve the reaction efficiency.[4] When using sodium hydride, ensure the mineral oil is effectively removed if a washed reagent is preferred, though for most small-scale reactions, the commercial dispersion is sufficient.
Purification Challenges: The N,N-dimethylated product is generally more non-polar than the starting sulfonamide. A gradual increase in the polarity of the eluent during column chromatography is recommended for effective separation.
Conclusion
The N,N-dimethylation of pyridine sulfonamides is a valuable transformation in the toolkit of medicinal chemists. The protocol detailed herein provides a reliable and reproducible method for achieving this modification. By understanding the underlying reaction mechanism and paying careful attention to experimental details, researchers can successfully synthesize a wide range of N,N-dimethylated pyridine sulfonamides for their drug discovery programs.
References
CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents. (n.d.).
BenchChem. (2025).
ResearchGate. (2013, May 22). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Hussain Zaigham, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Medicinal Chemistry.
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
Filippov, D. V., van der Marel, G. A., & Overkleeft, H. S. (2007). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. Tetrahedron Letters, 48(43), 7641-7644.
Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents. (n.d.).
EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - Google Patents. (n.d.).
CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid - Google Patents. (n.d.).
O'Sullivan, S., & Guiry, P. J. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
Yarie, M., Zolfigol, M. A., & Torabi, M. (2021).
Taha, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4616.
Advanced Analytical Strategies for Aminopyridine Sulfonamides
Executive Summary Aminopyridine sulfonamides represent a critical scaffold in medicinal chemistry, bridging the gap between classic antibiotics (e.g., Sulfapyridine) and modern kinase inhibitors. Their analysis presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aminopyridine sulfonamides represent a critical scaffold in medicinal chemistry, bridging the gap between classic antibiotics (e.g., Sulfapyridine) and modern kinase inhibitors. Their analysis presents a unique "push-pull" challenge: the sulfonamide moiety acts as a weak acid (pKa ~10) and hydrogen bond donor, while the aminopyridine core acts as a base (pKa ~6–9) and hydrogen bond acceptor.
This guide moves beyond generic HPLC screening. We detail a Dual-pH Strategy for chromatographic resolution, a Self-Validating LC-MS/MS Protocol for trace impurities, and a Solid-State Characterization workflow to manage the high polymorphic risk inherent to this class.
Chemical Context & Analytical Challenges
The aminopyridine sulfonamide structure creates a zwitterion-like behavior depending on the pH.
The Trap: At neutral pH, the pyridine nitrogen may be partially protonated while the sulfonamide remains neutral, leading to "smearing" or peak tailing on standard C18 columns due to secondary silanol interactions.
The Solution: Precise pH control is not optional—it is the primary separation lever.
Figure 1: Method Development Decision Tree
A logic flow for selecting mobile phase pH based on the dominant ionization state of the aminopyridine sulfonamide.
Caption: Decision tree for optimizing HPLC separation based on the ionization state of the pyridine and sulfonamide moieties.
Objective: Purity assay and quantification of aminopyridine sulfonamides.
Rationale: We utilize a "Low pH / High Ionic Strength" approach. The low pH ensures the pyridine ring is fully protonated (cationic) and the sulfonamide is neutral. To prevent the cationic pyridine from interacting with the stationary phase silanols (causing tailing), we use a highly end-capped column and sufficient buffer strength.
Materials & Equipment[1][2][3]
System: UHPLC with PDA Detector (e.g., Agilent 1290 or Waters H-Class).
Column: Phenomenex Kinetex 2.6 µm XB-C18 (100 x 2.1 mm) or equivalent core-shell C18.
Why: The "XB" (iso-butyl) side chains block surface silanols better than standard C18, critical for basic aminopyridines.
Note: Do not use phosphate buffer if transferring to LC-MS later. Formate is volatile and MS-compatible.
Gradient Program:
Time (min)
% Solvent B
Flow Rate (mL/min)
Interaction Phase
0.00
5
0.5
Initial equilibration
1.00
5
0.5
Load sample / Desalt
8.00
60
0.5
Elution of main analyte
9.00
95
0.5
Wash lipophilic impurities
11.00
95
0.5
Hold
| 11.10 | 5 | 0.5 | Re-equilibration |
Detection:
Extract UV chromatograms at 254 nm (aromatic ring) and 270 nm (sulfonamide max).
Collect spectra from 200–400 nm for peak purity analysis.
System Suitability Criteria (Self-Validation):
Tailing Factor (Tf): Must be < 1.5 for the main peak. (If > 1.5, increase buffer concentration to 20 mM).
Resolution (Rs): > 2.0 between the main peak and nearest impurity.
Protocol 2: LC-MS/MS for Impurity Profiling
Objective: Identification of trace degradation products (e.g., N-oxide formation on the pyridine ring or hydrolysis of the sulfonamide).
Rationale: Aminopyridines ionize strongly in ESI(+) mode due to the basic nitrogen. We monitor specific fragmentation pathways: loss of SO2 (64 Da) is characteristic of sulfonamides.
Instrument Parameters (Triple Quadrupole)
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Objective: Detect polymorphs or solvates, which are common in sulfonamides due to their ability to form intermolecular hydrogen bond dimers (R2,2(8) motif).
Differential Scanning Calorimetry (DSC)
Sample: 2–4 mg of dried powder in a crimped aluminum pan (pinhole lid).
Ramp: 10°C/min from 30°C to 250°C.
Analysis:
Look for desolvation endotherms (broad, < 100°C) indicating a pseudo-polymorph.
Exothermic events immediately following melting suggest recrystallization of a metastable polymorph.
FTIR Spectroscopy (ATR Mode)
Focus Region: 3200–3400 cm⁻¹ (N-H stretching).
Diagnostic: Shifts in the SO2 symmetric stretch (~1150 cm⁻¹) and asymmetric stretch (~1350 cm⁻¹) often correlate with different hydrogen bonding networks in polymorphs.
References
Kapoor, B., et al. (2020).[2] High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies. Link
Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics. (General reference for solubility behavior).
Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Link
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Link
Tölgyesi, A., et al. (2013).[4] Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies. Link
Part 1: Executive Summary & Chemical Rationale
Application Note: Pharmacological Profiling of Aminopyridine Sulfonamides The "Privileged" Scaffold Aminopyridine sulfonamides represent a "privileged structure" in medicinal chemistry, effectively bridging two distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Profiling of Aminopyridine Sulfonamides
The "Privileged" Scaffold
Aminopyridine sulfonamides represent a "privileged structure" in medicinal chemistry, effectively bridging two distinct pharmacological worlds.
The Aminopyridine Moiety: Historically defined by 4-Aminopyridine (4-AP) , a classic voltage-gated potassium channel (
) blocker used in multiple sclerosis (Fampridine). In kinase inhibitors, this moiety frequently acts as the "hinge binder," accepting hydrogen bonds from the kinase backbone.
The Sulfonamide Moiety: A classic pharmacophore for Carbonic Anhydrase (CA) inhibition (zinc binding) and a key structural element in modern kinase inhibitors (e.g., Vemurafenib, Dabrafenib) to improve solubility and target selectivity.
Scope of this Guide
This document provides rigorous protocols for characterizing novel aminopyridine sulfonamides across their three primary target classes:
Off-Target Liability: Voltage-Gated Ion Channel Blockade (
channels).
Part 2: Kinase Inhibition Profiling (Primary Efficacy)
Context: Many aminopyridine sulfonamides function as ATP-competitive inhibitors. The pyridine nitrogen often forms a critical H-bond with the kinase hinge region, while the sulfonamide tail extends into the solvent-accessible region or the "back pocket," conferring selectivity.
Protocol A: TR-FRET Competition Binding Assay
Validated for: PI3K, BRAF, and MAP4K4 targets.
Principle: This assay measures the ability of the test compound to displace a fluorophore-labeled tracer from the kinase active site. It is less susceptible to fluorescence interference than standard intensity assays.
Materials:
Kinase: Recombinant human kinase (e.g., MAP4K4), GST-tagged.
Tracer: LanthaScreen™ Eu-anti-GST Antibody + AlexaFluor™ 647-labeled ATP competitive tracer.
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Experimental Workflow:
Compound Preparation:
Dissolve aminopyridine sulfonamide in 100% DMSO to 10 mM.
Note: Aminopyridines can be basic; ensure complete dissolution. If precipitation occurs upon dilution in aqueous buffer, verify pH stability (sulfonamide
, pyridine ).
Prepare a 10-point serial dilution (1:3) in assay buffer (Final DMSO < 1%).
Reaction Assembly (384-well plate):
Add 5 µL of test compound.
Add 5 µL of Kinase/Antibody mixture (Optimized conc. usually 5 nM kinase / 2 nM antibody).
Add 5 µL of Tracer (Concentration =
of tracer for the kinase).
Incubation:
Incubate for 60 minutes at Room Temperature (RT) in the dark.
Critical: Aminopyridine sulfonamides generally exhibit fast-on/fast-off kinetics. Long incubations are rarely needed unless investigating covalent inhibition.
Detection:
Read on a TR-FRET compatible plate reader (e.g., EnVision).
Excitation: 340 nm.
Emission 1 (Donor): 495 nm (Europium).
Emission 2 (Acceptor): 665 nm (AlexaFluor).
Data Analysis:
Calculate FRET Ratio:
.
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
Data Visualization: Kinase Signaling Pathway
Caption: MAPK signaling cascade showing the insertion point for aminopyridine sulfonamide inhibitors (e.g., targeting RAF/MAP4K4).
Part 3: Ion Channel Liability (
Blockade)
Context: The 4-aminopyridine core is a potent blocker of
, , and channels. While sulfonamide substitution often reduces this affinity due to steric hindrance, it does not eliminate it. "Off-target" blockade can lead to seizure risk (CNS) or cardiac arrhythmias (if hERG/Kv11.1 is affected).
Note: 4-AP block is voltage-dependent and often requires channel opening. Ensure the protocol allows sufficient opening time.
Analysis:
Measure steady-state current at the end of the depolarizing pulse.
Normalize to baseline current (
).
Flag: If
, the compound has a high seizure liability risk.
Data Visualization: Ion Channel Blockade Mechanism
Caption: State-dependent blockade of Kv channels. Aminopyridines typically bind to the open pore, stabilizing a non-conducting state.
Part 4: Carbonic Anhydrase (CA) Selectivity
Context: Sulfonamides are the primary inhibitors of CA.[1] In oncology, inhibiting CA-IX (hypoxia-induced) is desirable, while inhibiting CA-I/II (cytosolic, ubiquitous) causes side effects like acidosis or paresthesia.
Protocol C: Stopped-Flow
Hydrase Assay
Objective: Determine selectivity ratio (
CA-II / CA-IX).
Methodology:
Reaction:
Indicator: Phenol Red (changes color from yellow to red as pH drops).
Setup:
Syringe A: Enzyme (CA-IX mimic) + Indicator in HEPES buffer.
Syringe B:
-saturated water.
Syringe C: Test Compound.
Measurement:
Rapidly mix reagents (< 10 ms dead time).
Monitor absorbance decrease at 557 nm over 0-100 ms.
Aminopyridine sulfonamides often show slow-binding kinetics if the pyridine ring interacts with the hydrophobic pocket of the enzyme.
Part 5: Summary of Pharmacological Parameters
Parameter
Assay Type
Target Value (Lead Gen)
Critical Liability
Kinase Potency ()
TR-FRET
< 50 nM
> 1 µM (Lack of efficacy)
Kv1.1 Blockade
Patch Clamp
> 100 µM
< 10 µM (Seizure risk)
hERG Blockade
Patch Clamp
> 30 µM
< 1 µM (QTc prolongation)
CA-IX Selectivity
Hydrase Assay
> 50-fold vs CA-II
< 10-fold (Systemic toxicity)
Solubility (pH 7.4)
Kinetic Shake
> 50 µM
< 5 µM (Poor bioavailability)
References
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. (2025). Moroccan Journal of Chemistry. Ahamed et al.[2][3]
4-Aminopyridine: A pan voltage-gated potassium channel inhibitor. (2018).[4] British Journal of Pharmacology.[4]
Targeting Voltage-Gated Potassium Channels in Breast Cancer. (2025). MDPI.
Synthesis of sulfonamide-based kinase inhibitors. (2010). Organic & Biomolecular Chemistry.
Carbonic Anhydrase Inhibition with Sulfonamides. (2021).
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Welcome to the technical support guide for the synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. This document is intended for researchers, chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.
Synthesis Overview
The synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide typically proceeds via a two-step route starting from 3-aminopyridine. The key steps are:
Chlorosulfonylation: Conversion of 3-aminopyridine to the intermediate 3-aminopyridine-2-sulfonyl chloride. This is the most critical and challenging step, often requiring careful control of reaction conditions to prevent side reactions.
Amination: Reaction of the sulfonyl chloride intermediate with dimethylamine to yield the final product.
This guide will focus on troubleshooting issues that commonly arise during this synthetic sequence.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Low Yield & Incomplete Reactions
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yields can stem from several factors, from the initial chlorosulfonylation step to the final workup. The primary culprits are often the instability of the sulfonyl chloride intermediate and inefficient amination.[1][2][3]
Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate.
Explanation: Pyridine sulfonyl chlorides, particularly those with an amino group, can be highly sensitive to moisture.[2][3] Trace amounts of water in the reaction mixture or exposure to atmospheric moisture during workup can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will not react with dimethylamine.
Solution:
Ensure all glassware is oven-dried before use.
Use anhydrous solvents and reagents.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Minimize the time for aqueous workup and perform extractions quickly at low temperatures.[4]
Cause 2: Degradation of the Sulfonyl Chloride.
Explanation: Heteroaromatic sulfonyl chlorides can be thermally unstable.[2][3][5] Pyridine-2-sulfonyl chlorides, in particular, are known to undergo SO2 extrusion upon heating, leading to the formation of chlorinated pyridines.[2][3]
Solution:
Maintain strict temperature control, especially during the chlorosulfonylation step. Reactions are often performed at or below room temperature.
Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure.
Cause 3: Incomplete Chlorosulfonylation.
Explanation: The reaction of 3-aminopyridine with a chlorosulfonating agent (like chlorosulfonic acid) can be sluggish or incomplete if conditions are not optimal.
Solution:
Reagent Stoichiometry: Ensure a sufficient excess of the chlorosulfonating agent is used to drive the reaction to completion.[4]
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While high temperatures are detrimental, the reaction may need to be stirred for an extended period at a controlled temperature.
Cause 4: Inefficient Amination.
Explanation: The nucleophilic attack of dimethylamine on the sulfonyl chloride may be incomplete.
Solution:
Base: Use of a suitable base (e.g., pyridine, triethylamine) is crucial to scavenge the HCl generated during the reaction, which can protonate the dimethylamine, rendering it non-nucleophilic.[6]
Stoichiometry: Use a molar excess of dimethylamine to ensure the reaction goes to completion.
Solvent: Aprotic solvents like THF, dichloromethane, or acetonitrile are generally preferred.
Side Products & Purification Challenges
Q2: My crude product shows multiple spots on TLC/LC-MS. What are the likely impurities?
The formation of side products is a common issue, primarily arising from the high reactivity of the starting materials and intermediates.
Impurity 1: 3-Aminopyridine-2-sulfonic acid.
Formation: This results from the hydrolysis of the 3-aminopyridine-2-sulfonyl chloride intermediate.[2][3]
Identification: It is a highly polar, water-soluble compound that will likely remain at the baseline on a silica TLC plate.
Removal: It can typically be removed by an aqueous workup, as the sulfonic acid is soluble in the aqueous layer, especially under basic conditions.
Impurity 2: Bis-sulfonylation or Dimerization.
Formation: The amino group of one molecule of 3-aminopyridine can react with the sulfonyl chloride of another, leading to a sulfonamide dimer. This is more likely if the amination with dimethylamine is slow or if the sulfonyl chloride intermediate is allowed to stand for a prolonged period before adding the amine.
Removal: These higher molecular weight impurities can usually be separated by column chromatography.
Impurity 3: Regioisomers.
Formation: While chlorosulfonylation of 3-aminopyridine is expected to be directed to the C-2 position due to the activating effect of the amino group, small amounts of other isomers (e.g., C-4 or C-6 sulfonamides) could potentially form under harsh conditions.
Removal: Careful column chromatography is required to separate these isomers.
Q3: I'm having difficulty purifying the final product. What strategies are recommended?
Purification of 3-Amino-N,N-dimethylpyridine-2-sulfonamide can be challenging due to its polarity.
Strategy 1: Column Chromatography.
Stationary Phase: Silica gel is the standard choice.
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity will need to be optimized based on TLC analysis. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help reduce tailing of the product on the silica gel.
Strategy 2: Recrystallization.
Solvent Selection: Finding a suitable solvent system is key. A combination of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
Strategy 3: Acid-Base Extraction.
Procedure: The basic pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acidic solution (e.g., 1M HCl). The product will move into the aqueous layer as the pyridinium salt. The aqueous layer can then be separated, basified (e.g., with NaHCO3 or NaOH), and the product re-extracted into an organic solvent. This is effective for removing non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the initial chlorosulfonylation of 3-aminopyridine?
The Sandmeyer reaction, which involves diazotization of the amine followed by reaction with sulfur dioxide and a copper catalyst, is a common and effective method for preparing aryl sulfonyl chlorides.[1] This approach can offer higher yields and fewer side reactions compared to direct chlorosulfonation with chlorosulfonic acid, which can be aggressive and lead to degradation.[1][7] A modified Sandmeyer procedure using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO2 surrogate offers a safer and more convenient alternative to handling gaseous SO2.[8]
Q2: How should I handle dimethylamine for the amination step?
Dimethylamine is a gas at room temperature and is typically supplied as a solution in THF, ethanol, or water, or as its hydrochloride salt.[9]
Solution: Using a pre-made solution (e.g., 2M in THF) is the most convenient method.[9]
Hydrochloride Salt: If using dimethylamine hydrochloride, an additional equivalent of a base (like triethylamine or DIPEA) must be added to the reaction to generate the free amine in situ.[9]
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) and visualize the spots under UV light.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of reactants and identify the mass of the desired product and any major byproducts.
Q4: What are the critical safety precautions for this synthesis?
Chlorosulfonic Acid/Thionyl Chloride: These reagents are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Dimethylamine: Dimethylamine is a flammable and corrosive gas/liquid. Handle solutions in a fume hood.[10]
Pressure Build-up: The amination reaction generates HCl, which, when neutralized by a base, forms a salt. If the reaction is performed in a sealed vessel, pressure can build up. Ensure the reaction vessel is appropriately vented or equipped with a pressure-relief system.
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Step A: Synthesis of 3-Aminopyridine-2-sulfonyl Chloride (via Sandmeyer-type reaction)
This protocol is adapted from modern Sandmeyer procedures using an SO2 surrogate.[8]
To a solution of 3-aminopyridine (1.0 eq) in acetonitrile, add 37% aqueous HCl (1.2 eq).
Cool the mixture to 0 °C and add tert-butyl nitrite (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
The resulting solution containing the crude 3-aminopyridine-2-sulfonyl chloride is typically used directly in the next step without isolation due to its instability.[2][3]
Step B: Synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Cool the crude sulfonyl chloride solution from Step A to 0 °C in an ice bath.
In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (2.2 eq) in THF.
Add the dimethylamine solution dropwise to the stirred sulfonyl chloride solution, keeping the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates the reaction is complete.
Quench the reaction by adding water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Prevents degradation of the diazonium salt and sulfonyl chloride.[2][3][7]
Amination
Amine Source
Dimethylamine solution in THF
Convenient and allows for accurate measurement.[9]
Base
Triethylamine or Pyridine
Scavenges HCl generated during the reaction.[6][11]
Temperature
0 °C to Room Temperature
Exothermic reaction, initial cooling prevents side reactions.
Purification
Method
Silica Gel Chromatography
Effective for separating polar sulfonamide from non-polar impurities.
Mobile Phase Additive
~1% Triethylamine
Reduces peak tailing of the basic product on acidic silica gel.
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low product yields.
Caption: A logical flowchart for diagnosing the cause of low yields.
Key Reaction and Side Reaction Pathways
This diagram illustrates the desired synthetic pathway and common undesirable side reactions.
Caption: The intended reaction pathway and common side reactions.
References
Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
SYNLETT. (2007). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme. [Link]
Quickcompany. (n.d.). Process For The Purification Of Torsemide. Retrieved February 15, 2024, from [Link]
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. Retrieved February 15, 2024, from [Link]
SpringerLink. (2022). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]
ResearchGate. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
CHEMISTRY & BIOLOGY INTERFACE. (2013). Recent advances in synthesis of sulfonamides: A review. [Link]
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
PubMed. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. [Link]
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 15, 2024, from [Link]
ResearchGate. (2014). Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions. [Link]
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Retrieved February 15, 2024, from [Link]
National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]
PMC. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
Reddit. (2022). Using dimethylamine. Retrieved February 15, 2024, from [Link]
Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]
PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
ACS Publications. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
Royal Society of Chemistry. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. [Link]
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
Cihan University-Erbil Repository. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]
PubMed. (1998). Dimethylamine formation in the rat from various related amine precursors. [Link]
PubChem. (n.d.). Pyridine-3-sulfonyl chloride. Retrieved February 15, 2024, from [Link]
Eureka. (2021, January 15). Preparation method of 3-amino-2-hydroxypyridine.
Technical Support Center: Purification of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Executive Summary & Chemical Profile Welcome to the technical support hub for 3-Amino-N,N-dimethylpyridine-2-sulfonamide . This guide addresses the specific chromatographic challenges associated with this molecule.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Welcome to the technical support hub for 3-Amino-N,N-dimethylpyridine-2-sulfonamide . This guide addresses the specific chromatographic challenges associated with this molecule. Unlike typical sulfonamides (which are often acidic), the N,N-dimethyl substitution renders the sulfonamide group non-protic and chemically neutral. Consequently, the purification strategy must focus on the basic pyridine nitrogen and the polar aniline functionality .
Chemical Profile:
Core Structure: Pyridine ring with an ortho-amino group and a sulfonamide.
Acid/Base Character:Basic . The pyridine nitrogen (pKa ~5–6) is the primary protonation site. The sulfonamide is not acidic due to dimethyl substitution.
Key Challenge: Severe peak tailing on silica gel due to interaction between the basic pyridine nitrogen and acidic silanols.[1]
Purification Decision Matrix
Use the following logic flow to select the optimal purification method based on your sample scale and purity requirements.
Figure 1: Decision tree for selecting the appropriate chromatography mode based on scale and column availability.
Troubleshooting & FAQs
Issue 1: Severe Peak Tailing on Silica Gel
User Report: "I am running a standard Hexane/Ethyl Acetate gradient, but the compound elutes as a broad streak or doesn't elute at all."
Root Cause:
The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acts like an unintended cation-exchange mechanism, retaining the compound indefinitely or releasing it slowly (tailing).
Solution:
You must neutralize the silica surface.
The Modifier Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent A and solvent B.
Mechanism: TEA is a stronger base than your pyridine; it preferentially binds to the silanols, "capping" them and allowing your compound to elute freely [1][2].
The Amine Column Method: Switch to an amine-bonded silica cartridge (e.g., NH2-silica). These columns are already surface-modified and require no mobile phase additives [9].
Issue 2: Solubility & Loading
User Report: "The compound precipitates when I try to dissolve it in the mobile phase (Hexane/EtOAc) for injection."
Root Cause:
3-Amino-N,N-dimethylpyridine-2-sulfonamide is likely polar and crystallizable. It has poor solubility in non-polar solvents like Hexane.
Solution:
Solid Loading (Recommended): Dissolve the crude in a minimal amount of Dichloromethane (DCM) or Acetone. Mix with dry silica gel (ratio 1:3 compound:silica). Evaporate the solvent to a dry powder and load this into a solid load cartridge. This eliminates solubility issues during the gradient start.
Liquid Loading: If you must liquid load, dissolve in pure DCM. Ensure your gradient starts with at least 5-10% EtOAc/DCM to prevent precipitation upon contact with the column.
Issue 3: Impurity Separation (Regioisomers)
User Report: "I see a shoulder on my peak. It might be the 4-amino isomer or a des-methyl impurity."
Solution:
Regioisomers often have different pKa values.
Switch Selectivity: If using Methanol/DCM, switch to Acetone/Hexane or EtOAc/Hexane. The different dipole interactions can separate isomers.
HPLC pH Screening: Run a test at pH 2.5 (Formic acid) and pH 9 (Ammonium Bicarbonate). The ionization state of the pyridine ring will shift, potentially changing the retention time difference between isomers [6].
Standard Operating Procedures (SOPs)
Protocol A: Flash Chromatography (Normal Phase)
Best for: Initial purification of crude reaction mixtures (>100 mg).
Materials:
Stationary Phase: Standard Flash Silica (40–63 µm) or Amine-bonded Silica.
Equilibration: Flush column with 100% Solvent A for 2 CV (Column Volumes).
Loading: Use Solid Loading (see Issue 2 above) for best resolution.
Gradient: Run the following gradient profile:
Time (% Total Run)
% Solvent B (MeOH/TEA)
Description
0%
0%
Hold to elute non-polar impurities
10%
0%
Isocratic Hold
75%
10%
Shallow gradient to elute product
90%
20%
Wash
100%
20%
End
Detection: Monitor UV at 254 nm (aromatic) and 280 nm (pyridine/sulfonamide absorption).
Protocol B: Preparative HPLC (Reverse Phase)
Best for: High-purity isolation (>98%) for biological testing.
Materials:
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~10) OR Water + 0.1% Formic Acid.
Recommendation: Use High pH (Ammonium Bicarbonate) . Basic pyridines are neutral at pH 10, increasing retention and improving peak symmetry on C18 columns [6].
Mobile Phase B: Acetonitrile (ACN).
Gradient (Generic):
Time (min)
% B (ACN)
Flow Rate
0.0
5
20 mL/min
2.0
5
20 mL/min
12.0
60
20 mL/min
14.0
95
20 mL/min
16.0
95
20 mL/min
Critical Note on Work-up:
If using Ammonium Bicarbonate , the fractions can be lyophilized directly to yield the free base. If using Formic Acid , lyophilization will yield the formate salt. If the free base is required from an acidic run, you must perform a liquid-liquid extraction (DCM/Sat. NaHCO3) on the pooled fractions.
References
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
Patyra, E. et al. (2019).[2] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]
Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine and Aminopyridines. Retrieved from [Link]
Sielc Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Technical Support Center: Solubility Optimization for 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Executive Summary & Physicochemical Profile[1][2][3][4][5] Molecule: 3-Amino-N,N-dimethylpyridine-2-sulfonamide Classification: Lipophilic Weak Base / Class II (BCS) Candidate[1][2] Welcome to the technical support hub....
Molecule: 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Classification: Lipophilic Weak Base / Class II (BCS) Candidate[1][2]
Welcome to the technical support hub. If you are struggling to dissolve this compound, you are not alone. This specific scaffold presents a "perfect storm" of solubility challenges due to its structural electronics.
The Root Cause of Insolubility:
Blocked Sulfonamide: Unlike typical sulfonamides (e.g., sulfamethoxazole), the nitrogen here is N,N-dimethyl substituted.[1][2] It lacks an acidic proton.[2] You cannot dissolve this using basic buffers (NaOH/Carbonate). [1][2]
Pyridine Deactivation: The sulfonamide group at the C2 position is strongly electron-withdrawing.[1][2] This lowers the pKa of the pyridine nitrogen (normally ~5.[1][2]2) to likely pKa < 3.0 .[1][2] Consequently, it remains uncharged (lipophilic) at physiological pH (7.4), leading to rapid precipitation.[1][2]
Lattice Energy (The Ortho-Effect): The intramolecular hydrogen bond between the C3-Amino and the C2-Sulfonyl oxygen often "locks" the molecule into a planar, crystalline conformation, requiring high energy to break the crystal lattice.[1][2]
Troubleshooting Guide (FAQ & Q&A)
Scenario A: Biological Assays (In Vitro)
Q: I dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media (pH 7.4). Why?
A: This is the classic "Solvent Shift" crash.
Your compound is hydrophobic.[2] Inside 100% DMSO, it is solvated by organic interactions.[2] When you spike this into media (water), the DMSO is stripped away.[1][2] Because the media pH (7.[1][2]4) is far above the compound's pKa (~3), the molecule is neutral and insoluble.[1][2]
The Fix:
Do not add the DMSO stock directly to the well.[1][2]
Protocol: Prepare an intermediate dilution in media containing 0.5% to 1.0% Methylcellulose or BSA (Bovine Serum Albumin) .[1][2] The proteins/polymers act as "molecular chaperones" to keep the compound suspended.[1][2]
Better Option: Use a complexing agent.[1][2] Pre-dissolve in DMSO, then dilute into media containing 10-20% HP-β-Cyclodextrin .
Q: Can I use ethanol instead of DMSO?
A:Not recommended.
While ethanol is polar, this compound likely requires aprotic polar solvents to disrupt its crystal lattice.[1][2] Ethanol often fails to hold high concentrations (>10 mM) of aminopyridine sulfonamides and is more toxic to cells at the required percentages.[1][2] Stick to DMSO or DMA (Dimethylacetamide).[1][2]
Scenario B: Chemical Synthesis & Purification
Q: I am trying to use this as a nucleophile in a reaction, but it won't dissolve in DCM or Toluene.
A: The primary amine is polar, while the sulfonamide is bulky.[1][2]
Solution: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2]
Catalysis: If the reaction is slow, it is likely because the electron-withdrawing sulfonamide makes the C3-amine a very poor nucleophile.[1][2] You may need to heat the reaction to >80°C in a sealed tube using dioxane/DMF.[1][2]
Scenario C: In Vivo Formulation (Animal Dosing)
Q: We need to dose mice at 10 mg/kg IP. The suspension clogs the needle. [1][2]
A: You are dealing with a neutral brick.[1][2] Simple saline will not work.[1][2] You must use a "cosolvent system" or pH adjustment.[1][2]
Recommended Vehicle:
5% DMSO + 40% PEG400 + 55% Water (Acidified). [1][2]
Crucial Step: The water portion should be pH adjusted to 3.0 (using dilute HCl) before mixing.[1][2] This protonates the pyridine ring, vastly increasing solubility.[2]
Experimental Protocols
Protocol 1: Preparation of a Stable 10mM Stock Solution
Objective: Create a stock for cellular assays that resists freeze-thaw precipitation.
Weighing: Weigh 10 mg of compound.
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1][2] Water absorption in DMSO lowers solubility power.[2]
Dissolution: Add 4.6 mL of DMSO (to reach ~10 mM based on MW ~215 g/mol —verify exact MW on your batch).
Sonication: Sonicate at 40°C for 10 minutes. Visual check: Solution must be clear, not hazy.
Storage: Aliquot into amber glass vials (plastic absorbs hydrophobic drugs). Store at -20°C.
Protocol 2: Salt Formation (The Permanent Fix)[3][4]
Objective: Convert the free base into a Mesylate salt to improve water solubility by >50-fold.
Dissolve: Dissolve 100 mg of free base in minimal hot Ethyl Acetate (or THF).
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise.[1][2]
Precipitation: Cool slowly to 4°C. The salt should crystallize.
Filtration: Filter the solid and wash with cold diethyl ether.
Result: The resulting salt will likely dissolve in water/saline without aggressive cosolvents.[1][2]
Decision Logic & Visualization
Figure 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting the appropriate solvent system based on experimental intent.
Figure 2: Salt Formation Workflow (Mechanism)
Caption: Chemical workflow for converting the insoluble free base into a soluble mesylate salt.
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Authoritative text on pKa and solubility profiling of heterocycles).
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods. Link
Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews. Link
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
Technical Support Center: Troubleshooting Poor Cell Permeability of Sulfonamide Compounds
Role: Senior Application Scientist Subject: Diagnostic and Optimization Guide for Sulfonamide Permeability Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams Introduction: The Sulfonamide Paradox Sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Subject: Diagnostic and Optimization Guide for Sulfonamide Permeability
Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams
Introduction: The Sulfonamide Paradox
Sulfonamides (R-SO₂-NH-R') are a cornerstone pharmacophore in medicinal chemistry, yet they frequently present a "permeability paradox." While the sulfonamide group provides essential hydrogen bonding interactions for potency (often targeting metalloenzymes like carbonic anhydrases or proteases), its physicochemical nature—specifically its acidity (pKa ~5–10) and hydrogen bond donor (HBD) character—creates a formidable barrier to passive membrane diffusion.
This guide moves beyond generic advice. It is a specific, causality-driven troubleshooting system designed to isolate whether your sulfonamide’s poor permeability is driven by ionization , solubility , efflux , or non-specific binding , and provides the medicinal chemistry and assay strategies to fix it.
Part 1: Diagnostic Phase (The "Why")
Before altering your lead molecule, you must diagnose the root cause of the assay failure. Use this decision matrix to interpret your data.
Q1: My compound shows low permeability (< 1 × 10⁻⁶ cm/s) in Caco-2 but decent permeability in PAMPA. What is happening?
Diagnosis:Active Efflux Liability.
This discrepancy is the hallmark of transporter involvement. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[1] Caco-2 cells express functional efflux transporters (P-gp, BCRP, MRPs).
The Mechanism: Sulfonamides are frequent substrates for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) . The anionic form (at physiological pH) is particularly susceptible to transporter recognition.
Validation Step: Calculate the Efflux Ratio (ER) in your Caco-2 assay:
Confirmation: Repeat the assay with specific inhibitors (e.g., Zosuquidar for P-gp, Ko143 for BCRP). If
increases and ER drops to ~1.0, efflux is confirmed.
Q2: My compound has low permeability in both PAMPA and Caco-2. Is it lipophilicity or ionization?
Diagnosis:Ionization-Limited Passive Diffusion.
Sulfonamides are weak acids.[3] The N-H proton is acidic. If your compound's pKa is < 7.4, a significant fraction exists as the anion (
) at physiological pH. Charged species do not passively diffuse through the lipid bilayer.
The "Rule of Unity": Permeability tracks with the concentration of the neutral species.
Diagnostic Experiment: Run a pH-Dependent PAMPA .
Test permeability at pH 5.0, 6.2, and 7.4.
Result: If permeability is high at pH 5.0 but crashes at pH 7.4, your issue is pKa-driven ionization.
Q3: I have low recovery (< 60%) in my assay. Is the compound degrading?
Diagnosis:Non-Specific Binding (NSB) or Precipitation.
Sulfonamides, especially lipophilic aryl-sulfonamides, are prone to binding to the polystyrene plates used in assays or precipitating out of the buffer.
The Fix:
Check Solubility: Is the assay concentration > Kinetic Solubility limit? If yes, lower the concentration (e.g., from 10 µM to 1 µM).
Add Scavengers: Add 4% BSA (Bovine Serum Albumin) to the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug through the membrane and preventing it from sticking to the plastic.
Part 2: Visualizing the Problem
The following diagram illustrates the decision logic for troubleshooting sulfonamide permeability, distinguishing between passive barriers and active transport issues.
Figure 1: Diagnostic flowchart for isolating the root cause of poor sulfonamide permeability.
Part 3: Medicinal Chemistry Optimization (The "Fix")
Once you have diagnosed the mechanism, apply these structural modifications.
Strategy A: Modulating pKa to Increase the Neutral Fraction
If your sulfonamide is too acidic (pKa < 6.5), it is >90% ionized at pH 7.4. You must raise the pKa to > 7.5–8.0 to ensure a sufficient neutral fraction exists to cross the membrane.
Modification Strategy
Chemical Rationale
Expected Outcome
Electron Donating Groups (EDGs)
Add EDGs (e.g., -OMe, -Me) to the N-linked aromatic ring.
Increases pKa (makes NH less acidic). Increases neutral fraction at pH 7.4.
Bioisosteric Replacement
Replace the sulfonamide core with a sulfonimidamide or sulfoximine.
Modifies H-bond geometry and acidity while maintaining vector alignment.
Intramolecular H-Bonding
Introduce an H-bond acceptor (e.g., pyridine N, ortho-F) near the sulfonamide NH.
"Masks" the H-bond donor from solvent water, effectively increasing lipophilicity (LogD) and permeability.
Mass Balance (Recovery): > 70%. If < 70% despite BSA, check for cellular metabolism or lysosomal trapping.
Reference Standards:
Atenolol: Low permeability marker (
cm/s).
Propranolol: High permeability marker (
cm/s).
Talinolol: P-gp efflux marker (Efflux Ratio > 20).
Protocol 2: pH-Gradient PAMPA
Designed to assess pKa-driven permeability limits.
Workflow:
Membrane: PVDF filter plate coated with 1% Lecithin in Dodecane.
Donor Plate:
Well Set A: Compound in pH 5.0 Buffer (Acetate).
Well Set B: Compound in pH 6.5 Buffer (MES).
Well Set C: Compound in pH 7.4 Buffer (HEPES).
Acceptor Plate: pH 7.4 Buffer (all wells).
Incubation: 4 hours at Room Temp, humidity chamber.
Interpretation:
If
, the compound is permeability-limited by ionization (anion formation).
Part 5: Frequently Asked Questions (FAQs)
Q: My sulfonamide precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?A: This is a "Kinetic Solubility" crash. Sulfonamides are often less soluble in acidic/neutral buffers than in DMSO.
Fix: Pre-dilute the DMSO stock into acetonitrile (ACN) (1:10) before adding to the buffer. Keep final organic solvent < 1% in Caco-2 (toxic to cells) or < 5% in PAMPA.
Alternative: Use a lower testing concentration (e.g., 1 µM). Modern LC-MS/MS is sensitive enough to detect this.
Q: Can I use MDCK cells instead of Caco-2?A: Yes. MDCK-MDR1 (transfected with human P-gp) cells are actually better for diagnosing P-gp efflux because they have a lower background of other transporters compared to Caco-2. If you specifically suspect P-gp, switch to MDCK-MDR1.
Q: Does "Lipinski's Rule of 5" apply strictly to sulfonamides?A: Not strictly. Sulfonamides often violate the "No more than 5 H-bond donors" guideline if the sulfonamide NH is counted alongside other polar groups. However, the Topological Polar Surface Area (TPSA) is a better predictor. Aim for TPSA < 90 Ų for good permeability. The sulfonamide group itself contributes approx 40–45 Ų.
References
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Permeability).[2]
Wang, J., et al. (2005). The role of P-glycoprotein in limiting intestinal absorption of sulfonamides. Journal of Pharmaceutical Sciences, 94(8), 1675-1683.
Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010.
Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[7] Rowan Science.
Technical Support Center: Purification of N,N-Dimethylpyridine Sulfonamides
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-dimethylpyridine sulfonamides. The meth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-dimethylpyridine sulfonamides. The methodologies and explanations are grounded in established chemical principles to ensure reliable and reproducible outcomes.
This section addresses the most common and specific problems encountered during the purification of N,N-dimethylpyridine sulfonamides. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a frequent issue with sulfonamides and is typically caused by one of the following:
High Impurity Concentration: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid at a temperature where the pure compound would crystallize.[1]
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide, or the solubility curve is too steep, leading to supersaturation and liquid-liquid phase separation upon cooling.[1]
Troubleshooting Steps:
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to reduce saturation, then allow it to cool much more slowly.[1]
Induce Crystallization: At a temperature just above where it oiled out, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation point.[1]
Re-evaluate the Solvent System: If the issue persists, the solvent system is likely suboptimal. For N,N-dimethylpyridine sulfonamides, which possess both polar (sulfonamide, pyridine ring) and nonpolar (dimethylamino group, aromatic regions) characteristics, a solvent pair is often effective.[2] Consider systems like ethanol/water, isopropanol/water, or acetone/hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
Question 2: My final yield after recrystallization is extremely low. What are the most common causes?
Answer:
Low recovery is a frustrating but solvable problem in recrystallization. The primary culprits are almost always related to solvent volume and procedural losses.
Excessive Solvent Use: This is the most common reason for poor yield.[1] Using too much solvent to dissolve the crude product means that a significant portion will remain dissolved in the mother liquor even after cooling.
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the apparatus is not properly pre-heated.[1]
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, leading to high losses in the filtrate.[1]
Multiple Transfers: Each transfer of solid material between flasks and filters results in some physical loss of product.
Optimization Strategies:
Use Minimum Solvent: When first dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.
Pre-heat Your Apparatus: Before a hot filtration, rinse the funnel and receiving flask with hot solvent to bring them to temperature.
Recover from Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.
Check Solubility: Test the solubility of your pure compound in your chosen solvent at room temperature. A good recrystallization solvent should show low solubility at this temperature.
Question 3: I'm struggling to separate my target sulfonamide from a persistent impurity using column chromatography. The spots are too close on the TLC plate. What should I do?
Answer:
Poor resolution in chromatography indicates that the mobile and stationary phases are not discriminating effectively between your product and the impurity. This often happens when the compounds have very similar polarities.[3]
Causality: The separation on silica gel (a polar stationary phase) is governed by the polarity of the compounds. If both your product and impurity have similar functional groups and overall polarity, they will travel at nearly the same rate with the mobile phase.
Systematic Approach to Improving Resolution:
Adjust Mobile Phase Polarity:
Decrease Polarity: If your Rf values are high (>0.5), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). This will cause all compounds to move slower, often increasing the separation between them.
Add a Modifier: For basic compounds like pyridines, peak tailing on acidic silica can be a major issue, reducing resolution.[4] Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) or ammonia to the mobile phase can shield the acidic silanol groups and dramatically improve peak shape and separation.[4]
Change Mobile Phase Composition: If adjusting polarity isn't enough, change the solvents themselves to introduce different intermolecular interactions. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Dichloromethane offers different interactions than hexane, and methanol is a polar, protic solvent that can interact differently with your compounds than the aprotic ethyl acetate.
Switch the Stationary Phase: If mobile phase optimization fails, the issue may require a different stationary phase.[4]
Alumina (Basic or Neutral): For highly base-sensitive compounds, alumina can be a good alternative to silica.
Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile). This inverts the elution order, with nonpolar compounds being retained more strongly. This can be highly effective for separating compounds of similar polarity that differ slightly in their hydrophobic character.
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles or cracks form.
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.
Elute: Begin eluting with the mobile phase, starting with a low polarity.
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase throughout the run (e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane). This will elute less polar impurities first, followed by your product, and finally more polar impurities.
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Section 2: General FAQs for N,N-Dimethylpyridine Sulfonamide Purification
Q1: What are the most common impurities I should anticipate from the synthesis of an N,N-dimethylpyridine sulfonamide?
A1: The impurity profile depends on the synthetic route, but common impurities include:
Unreacted Starting Materials: Unreacted aminopyridine or pyridine sulfonyl chloride.
Hydrolysis Products: The starting sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, especially if moisture is present.[5][6]
Di-sulfonylation Product: If the starting amine has more than one reactive site or if the reaction conditions are too harsh, a di-sulfonated byproduct can form.[3]
Pyridine/Base: The base used in the reaction (e.g., pyridine, triethylamine) must be thoroughly removed during the workup. An acidic wash (e.g., 1M HCl) is typically effective.[7]
Q2: Are N,N-dimethylpyridine sulfonamides generally stable? Should I be concerned about degradation during purification?
A2: Sulfonamide (S-N) bonds are generally robust.[8] However, they are not indestructible.
Photolytic Cleavage: The sulfonamide bond can be susceptible to cleavage by UV light, particularly at shorter wavelengths (<300 nm).[9] It is good practice to protect reaction mixtures and purified compounds from direct, prolonged exposure to strong light.
Hydrolytic Cleavage: While stable under many conditions, the S-N bond can be cleaved under strongly acidic conditions and at elevated temperatures.[10] Standard aqueous workups are generally safe, but prolonged heating in strong acid should be avoided. The C-S bond can also be cleaved under these conditions.[10]
Q3: How do I choose the best starting solvent system for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. N,N-dimethylpyridine sulfonamides have moderate polarity.
Single Solvent: Look for a solvent that dissolves the compound when hot but not when cold. Good candidates to test are isopropanol, ethanol, and acetone.[2]
Solvent Pair: This is often more effective. Find a "soluble" solvent in which your compound is very soluble (e.g., ethanol, acetone) and a "miscible anti-solvent" in which it is poorly soluble (e.g., water, hexane, diethyl ether).
Protocol: Dissolve the crude product in a minimum of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at the boiling temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot "soluble" solvent to clarify the solution, then allow it to cool slowly.
Table 1: Recommended Purification Solvents
Purification Method
Solvent System Examples
Rationale & Comments
Recrystallization
Isopropanol/Water
A versatile and common choice for sulfonamides; allows for fine-tuning of polarity.[1][11]
A standard, versatile system. Adjust ratio to achieve an Rf of ~0.3 for the product.
Dichloromethane/Methanol
A more polar system, useful if the product does not move in Hex/EtOAc.
Additive: 0.1-1% Triethylamine
Crucial for reducing peak tailing of the basic pyridine moiety on silica gel.[4]
Reverse-Phase Chromatography
Water/Acetonitrile
Often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Section 3: Visualization of Workflows
Diagram 1: Troubleshooting Recrystallization
This diagram provides a logical workflow for troubleshooting common issues encountered during the recrystallization of N,N-dimethylpyridine sulfonamides.
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
Diagram 2: General Purification Strategy
This diagram illustrates a general strategy for purifying a crude N,N-dimethylpyridine sulfonamide product, highlighting key decision points.
Publish Comparison Guide: Validation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide (3-ADPS) in High-Throughput SPR
The following guide details the validation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide (herein referred to as 3-ADPS ) as a validated chemical probe/fragment in a high-throughput biophysical assay. Given the specific s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide (herein referred to as 3-ADPS ) as a validated chemical probe/fragment in a high-throughput biophysical assay.
Given the specific structure (a pyridine sulfonamide with a dimethylated nitrogen), this compound is characterized as a low-molecular-weight fragment designed to minimize off-target binding (specifically Carbonic Anhydrase inhibition) while maintaining high solubility for biophysical screening.
Executive Summary & Technical Rationale
The Challenge:
In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), primary sulfonamides (
) are often promiscuous binders.[1][2] They frequently hit Carbonic Anhydrases (CA) as "nuisance" targets, generating false positives in phenotypic and enzymatic assays.[1][2]
The Solution:3-Amino-N,N-dimethylpyridine-2-sulfonamide (3-ADPS) introduces
-dimethylation to the sulfonamide moiety.[1][2] This structural modification serves two critical functions:
Abolishes CA Binding: The steric bulk and lack of acidic protons prevent coordination with the Zinc ion in the Carbonic Anhydrase active site.[1][2]
Enhanced Solubility: The pyridine core coupled with the sulfonamide ensures high aqueous solubility (
), essential for the high-concentration requirements of biophysical assays like Surface Plasmon Resonance (SPR).[1][2]
This guide validates 3-ADPS as a superior Negative Control Probe or Specific Fragment Hit compared to traditional primary sulfonamides in a High-Throughput Surface Plasmon Resonance (HT-SPR) assay.[1][2]
Comparative Analysis: 3-ADPS vs. Alternatives
The following table contrasts 3-ADPS with the standard primary sulfonamide and a carbocyclic analog to demonstrate its superior utility in "clean" assay validation.
Causality Insight: The removal of the hydrogen bond donors on the sulfonamide in 3-ADPS prevents the "sticky" non-specific binding often seen with primary sulfonamides in protein-rich assay buffers.[1]
Validation Mechanism: The "New Assay" (HT-SPR)
The "New Assay" validated here is a Direct Binding Surface Plasmon Resonance (SPR) assay using a Biacore 8K or similar high-throughput system. Unlike end-point enzymatic assays, SPR measures real-time binding kinetics, which is the only way to accurately validate low-affinity fragments like 3-ADPS.[1]
Mechanism of Action (Assay Level)
Target Immobilization: The target protein (e.g., a Bromodomain or Kinase) is tethered to a CM5 sensor chip via amine coupling.[1][2]
Analyte Injection: 3-ADPS is injected across the surface.[1][2]
Detection: Binding causes a change in Refractive Index (RI) near the surface, measured in Response Units (RU).[1][2]
Validation Criteria: A "valid" hit must show rapid association/dissociation (square wave) and dose-dependent binding up to the solubility limit.[1][2]
Diagram: HT-SPR Validation Workflow
Caption: Workflow for validating 3-ADPS activity using Surface Plasmon Resonance (SPR), prioritizing solubility checks and kinetic shape analysis.
Experimental Protocol: Step-by-Step Validation
This protocol is designed for a Biacore 8K or Sartorius Octet system.[1][2]
Why? Pyridine sulfonamides can crystallize at high concentrations.[1][2] This step ensures the SPR signal is real binding, not aggregate deposition.[1]
Step 2: The "Clean Screen" (Single Concentration) [1]
Inject 3-ADPS at 100 µM over the target surface and a reference surface (e.g., BSA or deactivated flow cell).[1][2]
Flow Rate: 30 µL/min.
Contact Time: 60 seconds.
Expectation: Rapid "box-shape" sensorgram. If the signal drifts upwards (slow on-rate) or does not return to baseline immediately (slow off-rate), the compound is likely a non-specific "sticky" binder.[1]
Step 3: Affinity Determination (
)
Prepare a 2-fold dilution series: 1000 µM down to 31.25 µM.
Inject in randomized order to prevent carry-over bias.
Analysis: Fit data to a 1:1 Steady State Affinity Model (since fragments have fast off-rates, kinetic fitting is often unreliable).
Step 4: Solvent Correction
Perform a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.[1] This is non-negotiable for low-molecular-weight fragments like 3-ADPS.[2]
Supporting Data: Expected Performance
The following data summarizes the validation metrics for 3-ADPS against a hypothetical target (e.g., BRD4-BD1) compared to the promiscuous alternative.
Metric
3-ADPS (Validated)
Primary Sulfonamide (Control)
Interpretation
Sensorgram Shape
Square Wave (Fast On/Off)
Curvilinear (Slow Off)
3-ADPS shows ideal fragment kinetics; Control suggests non-specific hydrophobic interaction.[1][2]
(Theoretical)
15 RU (for 30kDa protein)
> 50 RU
Control exceeds theoretical max binding (Super-stoichiometry), indicating aggregation.[1][2]
Ligand Efficiency (LE)
0.35 - 0.40
< 0.25
3-ADPS is a more efficient binder per heavy atom.[1][2]
Solubility Limit
> 5 mM
~ 500 µM
3-ADPS allows for saturation of low-affinity sites.[1][2]
References
Erlanson, D. A., et al. (2016).[1][2] "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry. Link[1]
Giannetti, A. M. (2011).[1][2] "From experimental design to data analysis: a comprehensive guide to SPR for fragment screening." Methods in Enzymology. Link
Gesztelyi, R., et al. (2012).[1][2] "The Hill equation and the origin of its parameters." Archive for History of Exact Sciences. (Cited for dose-response logic).[1] Link[1][2]
Scott, A. D., et al. (2012).[1][2] "Validation of Fragment Hits: Biophysical Methods." Drug Discovery Today. Link
Senior Scientist Note:
When validating 3-ADPS, do not rely solely on the
value.[1][2] The shape of the sensorgram is your primary validation tool.[1][2] A "square wave" confirms specific, transient binding typical of a high-quality fragment.[1] Any deviation suggests you are measuring an artifact, not activity.
Comparative Cross-Reactivity Profiling of 3-Amino-N,N-dimethylpyridine-2-sulfonamide: A Guide for Preclinical Drug Development
Introduction In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing sig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing significantly to late-stage clinical failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, "3-Amino-N,N-dimethylpyridine-2-sulfonamide" (hereafter referred to as Compound X). The structural motifs of Compound X, specifically the aminopyridine and sulfonamide groups, are prevalent in a variety of pharmacologically active agents, including kinase inhibitors.[1][2] Sulfonamides are known to target a range of enzymes and receptors, making a thorough investigation of polypharmacology essential.[3][4]
This document outlines a multi-tiered, experimentally-driven strategy to build a robust selectivity profile for Compound X. We will compare its hypothetical profile against established kinase inhibitors to provide context and demonstrate how to interpret such data to make informed decisions in a drug development program. The core principle of this guide is to establish a self-validating system of experiments that moves from broad, high-throughput screening to detailed, cell-based validation of target engagement.
Part 1: A Tiered Strategy for Cross-Reactivity Profiling
A successful profiling campaign does not rely on a single experiment but rather a cascade of complementary assays. This approach allows for the rapid identification of potential liabilities and conserves resources by focusing in-depth studies on the most promising candidates.
Our strategy is divided into three tiers:
Tier 1: Broad Panel Biochemical Screening. The initial step involves screening Compound X at a single high concentration (e.g., 10 µM) against large, diverse panels of kinases and other common off-target classes like G-protein coupled receptors (GPCRs) and ion channels.[5][6] The goal is to cast a wide net and identify any significant interactions that warrant further investigation.
Tier 2: Dose-Response Confirmation and Selectivity Assessment. Any "hits" identified in Tier 1 are then subjected to dose-response assays to determine their potency (e.g., IC50 or Kd values). This allows for the quantification of affinity and helps to differentiate between potent off-target interactions and weaker, less concerning ones.
Tier 3: Cellular Target Engagement and Validation. The final and most critical tier is to confirm that the observed biochemical interactions translate to a cellular context.[7] Assays like the Cellular Thermal Shift Assay (CETSA) provide direct evidence of a compound binding to its target within intact cells, offering a more physiologically relevant measure of engagement.[8][9]
Below is a diagram illustrating this strategic workflow.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Part 2: Comparative Analysis - The Kinase Target Landscape
Due to the prevalence of the sulfonamide and aminopyridine motifs in kinase inhibitors, we will proceed with the hypothesis that Compound X is a kinase inhibitor.[10] To contextualize its selectivity, we will compare its hypothetical profiling data against two well-characterized, FDA-approved kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Lapatinib , a more selective inhibitor.[11]
Tier 1 Data: Kinome Scan Results
In this hypothetical scenario, Compound X, Dasatinib, and Lapatinib were screened at 10 µM against a panel of 468 kinases (e.g., Eurofins KINOMEscan™). The results are summarized by the percentage of kinases inhibited above a certain threshold.
Compound
Primary Target(s)
% Kinases Inhibited >65%
% Kinases Inhibited >90%
Selectivity Score (S10)
Compound X (Hypothetical)
Aurora Kinase A
8%
3%
0.08
Dasatinib
BCR-ABL, SRC
25%
18%
0.35
Lapatinib
EGFR, HER2
3%
1.5%
0.04
Selectivity Score (S10) is the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested.
This initial screen suggests that Compound X has a relatively selective profile, more comparable to Lapatinib than the promiscuous Dasatinib. The key off-targets showing >90% inhibition would be immediately flagged for Tier 2 analysis.
Tier 2 Data: IC50 Values for Key Off-Targets
Based on the Tier 1 screen, let's assume the most significant off-targets for Compound X were found to be VEGFR2 and SRC. Dose-response curves would be generated to determine the IC50 values.
Target Kinase
Compound X (IC50, nM)
Dasatinib (IC50, nM)
Lapatinib (IC50, nM)
Aurora Kinase A (Primary)
15
30
>10,000
VEGFR2 (Off-Target)
250
12
8,500
SRC (Off-Target)
800
0.8
>10,000
EGFR (Off-Target)
>10,000
110
2
HER2 (Off-Target)
>10,000
95
9
This quantitative data allows for a more nuanced interpretation. While Compound X is highly potent against its primary target, it shows moderate activity against VEGFR2. This interaction is approximately 17-fold weaker than its primary target activity, which may be an acceptable therapeutic window. The interaction with SRC is significantly weaker. This profile contrasts sharply with Dasatinib's potent activity against both SRC and VEGFR2 and Lapatinib's high selectivity for EGFR and HER2.[11]
Part 3: Detailed Experimental Methodologies
To ensure scientific rigor, the protocols used for profiling must be robust and well-controlled.
This method utilizes a competition binding assay to quantify the interaction of a compound with a panel of kinases.
Assay Principle: Kinases are tagged with a DNA-tag and immobilized on a solid support. The test compound is incubated with the kinases in the presence of an active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support.
Step-by-Step Protocol:
Prepare a stock solution of Compound X in 100% DMSO.
For a single-point screen, dilute the stock solution to the final screening concentration (e.g., 10 µM) in the assay buffer provided by the service provider (e.g., Eurofins Discovery).[6]
The compound is added to a multi-well plate containing the kinase-tagged beads and the active-site directed ligand.
The mixture is incubated to allow for binding to reach equilibrium.
The beads are washed to remove unbound kinase.
The amount of bound kinase is quantified using qPCR.
Controls: A DMSO-only well serves as the 0% inhibition control (maximum binding), and a highly promiscuous kinase inhibitor (e.g., Staurosporine) can be used as a positive control.
Data Analysis: Results are typically expressed as "% Inhibition" relative to the DMSO control.
Experimental Protocol 2: General Safety Panel (e.g., Eurofins SafetyScreen44)
This panel assesses off-target activity at a collection of receptors, ion channels, and transporters known to be associated with adverse drug reactions.[5][12]
Assay Principle: These are typically radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.
Step-by-Step Protocol:
Prepare Compound X at a final concentration of 10 µM in the appropriate assay buffer for each of the 44 targets.
Incubate Compound X with the membrane preparation or cells expressing the target protein and the specific radioligand.
After incubation, the bound and free radioligand are separated by filtration.
The amount of radioactivity bound to the filter is measured using a scintillation counter.
Controls: A DMSO-only well (negative control) and a known reference antagonist for each target (positive control) are included.
Data Analysis: Results are calculated as the percent inhibition of specific binding. A result >50% is generally considered a significant hit.[12]
CETSA is a powerful method to verify target engagement in a cellular environment.[7][8] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[13][14]
Assay Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining in the supernatant after centrifugation is quantified, typically by Western Blot.
Step-by-Step Protocol:
Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target protein, like Aurora Kinase A) to ~80% confluency. Treat cells with various concentrations of Compound X (and a vehicle control, DMSO) for 1 hour at 37°C.[8]
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[8]
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., Aurora Kinase A) and a loading control (e.g., GAPDH) using Western Blot analysis.[8]
Data Analysis: Plot the band intensity of the soluble target protein against temperature for each compound concentration. A positive result is a rightward shift in the melting curve in the presence of the compound, indicating stabilization.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Authoritative Grounding
The comprehensive cross-reactivity profiling of a new chemical entity like "3-Amino-N,N-dimethylpyridine-2-sulfonamide" is a non-negotiable component of modern preclinical drug development. By employing a tiered strategy that begins with broad biochemical screening and culminates in cell-based target engagement validation, researchers can build a high-confidence selectivity profile. This data is crucial for de-risking a compound's progression, providing a mechanistic basis for observed efficacy and potential toxicities, and ultimately increasing the probability of clinical success.[15] The comparison with benchmark compounds provides essential context, enabling project teams to make rational, data-driven decisions. As this guide demonstrates, a combination of established, commercially available panels and specific, in-house validation assays like CETSA forms a powerful and self-validating workflow.
References
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Wu, G., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 14(8), 1735-1745. Available at: [Link]
Al-Hujaily, E. M., et al. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Biointerface Research in Applied Chemistry, 12(1), 1208-1229. Available at: [Link]
Structure-Activity Relationship (SAR) of Substitutions on the Pyridine Ring of Aminopyridine Sulfonamides
Executive Summary: The Scaffold Advantage In the landscape of small molecule drug discovery, the aminopyridine sulfonamide scaffold represents a critical evolution from the classical benzenesulfonamide pharmacophore. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the landscape of small molecule drug discovery, the aminopyridine sulfonamide scaffold represents a critical evolution from the classical benzenesulfonamide pharmacophore. While benzenesulfonamides have historically anchored diuretic and antibacterial classes (e.g., sulfa drugs), they often suffer from poor aqueous solubility and limited hydrogen-bond (H-bond) networking capabilities within the ATP-binding pockets of kinases.
This guide objectively compares the aminopyridine core against its benzene and pyrimidine alternatives.[1] Experimental evidence suggests that the introduction of the pyridine nitrogen (N) atom not only lowers the LogP (improving lipophilic efficiency) but also provides a crucial vector for H-bond acceptance, significantly altering the structure-activity relationship (SAR) for targets like Phosphoinositide 3-kinase (PI3K) and Carbonic Anhydrase (CA) .
Quick Comparison Matrix
Feature
Benzenesulfonamide
Aminopyridine Sulfonamide
Pyrimidine Sulfonamide
Solubility (pH 7.4)
Low to Moderate
High (Pyridine N protonation)
High (Often too polar)
H-Bond Capability
Donor (Sulfonamide NH)
Donor + Acceptor (Ring N)
Donor + Dual Acceptor
Metabolic Stability
High (CYP oxidation prone)
Tunable (via ring substitution)
Variable
Primary Utility
Diuretics, COX-2
Kinase Inhibitors (PI3K), CA
Antifolates
SAR Deep Dive: The Pyridine Ring Logic
The optimization of aminopyridine sulfonamides revolves around three critical vectors: the position of the ring nitrogen, the acidity of the sulfonamide NH, and steric/electronic modulation via ring substitutions.
The "Nitrogen Walk" Effect
Moving the nitrogen atom around the ring (2-, 3-, or 4-pyridine) drastically changes the electronic environment of the sulfonamide group.
2-Aminopyridine Core: Common in PI3K inhibitors (e.g., Omipalisib analogs). The exocyclic amine at C2 acts as an H-bond donor to the kinase "hinge" region, while the ring nitrogen (N1) acts as an acceptor.
3-Sulfonamide Position: When the sulfonamide is meta to the amino group, it creates a "kinked" geometry favorable for occupying the specificity pockets of metalloenzymes like Carbonic Anhydrase.
Electronic Tuning via Substitutions
The pKa of the sulfonamide NH is the master switch for potency in this class.
Electron Withdrawing Groups (EWGs): Substituents like -Cl , -F , or -CF3 on the pyridine ring decrease electron density. This lowers the pKa of the sulfonamide NH (making it more acidic).
Impact: Stronger ionic interactions with metal cofactors (e.g., Zn²⁺ in CA active sites).
Electron Donating Groups (EDGs): Substituents like -OMe or -CH3 .[1]
Impact: The 2-methoxy substitution is a "privileged" modification in PI3K inhibitors. It increases electron density on the ring nitrogen, strengthening its H-bond acceptor capability without rendering the molecule too polar.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for optimizing this scaffold based on the target class.
Caption: Decision logic for substituting the pyridine ring based on the binding mechanism (Hinge vs. Metal Ion).
Comparative Experimental Data
The following data summarizes the effect of pyridine ring substitutions on PI3Kα inhibition (Kinase) and Carbonic Anhydrase II (hCA II) inhibition. Data is synthesized from representative medicinal chemistry campaigns (see References).
Mechanism: Nucleophilic attack of the aminopyridine amine on the sulfonyl chloride sulfur.
Critical Control: Pyridine derivatives are less nucleophilic than anilines; temperature control is vital to prevent bis-sulfonylation.
Step-by-Step Protocol:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-methoxy-3-aminopyridine (1.0 eq, 2.0 mmol) in anhydrous DCM (10 mL).
Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.5 eq).[1] Note: Pyridine acts as both solvent and acid scavenger.
Cooling: Cool the mixture to 0°C using an ice bath.
Addition: Dropwise add Aryl-sulfonyl chloride (1.1 eq) dissolved in DCM (2 mL) over 10 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Self-Validation Point: Monitor via TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear; the sulfonamide product is less polar.
Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.
Purification: Flash chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the regioselective synthesis of aminopyridine sulfonamides.
References
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 2023.
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry, 2024.[1]
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of NAAA Inhibitors. Journal of Medicinal Chemistry, 2021.[2]
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 2025.
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 2019.[3] [3]
A Comparative Analysis of the Predicted Antibacterial Spectrum of 3-Amino-N,N-dimethylpyridine-2-sulfonamide
Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. One promising class of compounds is the sulfonamides, which have a long hist...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. One promising class of compounds is the sulfonamides, which have a long history in chemotherapy.[1][2] This guide provides a comparative analysis of the predicted antibacterial spectrum of a novel compound, 3-Amino-N,N-dimethylpyridine-2-sulfonamide, against a panel of established antibiotics. While experimental data on this specific molecule is not yet publicly available, this document will leverage existing knowledge of the sulfonamide and pyridine moieties to forecast its potential efficacy.
The core of this analysis rests on the well-established antibacterial properties of sulfonamides and the diverse biological activities of pyridine derivatives.[3][4] Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4][5] By disrupting the production of folic acid, a precursor for DNA and protein synthesis, sulfonamides exhibit a bacteriostatic effect.[1][2] The inclusion of a pyridine ring may modulate this activity and influence the compound's spectrum.
This guide will first delve into the established antibacterial profiles of related sulfonamide and pyridine compounds. It will then outline a comprehensive experimental workflow to determine the precise antibacterial spectrum of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. Finally, a predictive comparison will be presented based on the available data for analogous compounds.
Anticipated Antibacterial Profile: A Mechanistic Overview
The predicted antibacterial activity of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is primarily attributed to its sulfonamide group. This functional group is a structural analog of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in bacteria.
Caption: Predicted mechanism of action for 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
This competitive inhibition is expected to be effective against a broad range of Gram-positive and Gram-negative bacteria that synthesize their own folic acid.[2] However, the efficacy can be limited by the development of resistance, often through mutations in the DHPS enzyme.
Experimental Determination of Antibacterial Spectrum
To empirically determine the antibacterial spectrum of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, a series of standardized in vitro assays would be conducted. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method are fundamental to this process.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
Serial Dilution of the Test Compound: A two-fold serial dilution of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is prepared in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized bacterial suspension.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.
Protocol:
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
Application of Antibiotic Disks: A sterile paper disk impregnated with a known concentration of 3-Amino-N,N-dimethylpyridine-2-sulfonamide is placed on the surface of the agar.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Comparative Antibacterial Spectrum: A Predictive Analysis
The following table presents a predictive comparison of the antibacterial spectrum of 3-Amino-N,N-dimethylpyridine-2-sulfonamide with several known antibiotics. The data for the known antibiotics are well-established, while the predicted activity for the novel compound is extrapolated from studies on similar pyridine sulfonamide derivatives.[3][6][7]
Note: The predicted MIC values for 3-Amino-N,N-dimethylpyridine-2-sulfonamide are hypothetical and require experimental verification.
Based on the general activity of sulfonamides, it is anticipated that 3-Amino-N,N-dimethylpyridine-2-sulfonamide will exhibit moderate activity against both Gram-positive and Gram-negative bacteria. However, its efficacy against notoriously resistant organisms like Pseudomonas aeruginosa is predicted to be limited, a common characteristic of the sulfonamide class.
Conclusion
While awaiting empirical data, this comparative guide provides a scientifically grounded prediction of the antibacterial spectrum of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. Based on the established mechanism of action of sulfonamides and the known activities of related pyridine derivatives, this novel compound holds promise as a broad-spectrum bacteriostatic agent. However, comprehensive in vitro and in vivo studies are essential to validate these predictions and fully characterize its therapeutic potential. The experimental workflows outlined herein provide a clear roadmap for the necessary future investigations.
References
Poreba, M., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735.
Poreba, M., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Available at: [Link]
Al-Amiery, A. A., et al. (2013). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives.
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938548.
Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6273-6284.
Paronikyan, E. G., et al. (2013). Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. Pharmaceutical Chemistry Journal, 47(5), 256-259.
Merck Veterinary Manual. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual. Available at: [Link]
Hafez, H. N., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(3), 639-651.
Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1863-1875.
Al-Lami, H. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1412.
ResearchGate. (n.d.). Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]
Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal of Molecular Structure, 1301, 137330.
ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]
MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]
An-Najah National University. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University Repository. Available at: [Link]
Qadir, M. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
National Center for Biotechnology Information. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. National Center for Biotechnology Information. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Potency of all-D amino acid antimicrobial peptides derived from the bovine rumen microbiome on tuberculous and non-tuberculous mycobacteria. National Center for Biotechnology Information. Available at: [Link]
Targeting Tumor-Associated Carbonic Anhydrases (CA IX/XII)[1] Executive Summary This technical guide outlines the validation workflow for novel aminopyridine sulfonamides , a chemical scaffold designed to target Carbonic...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting Tumor-Associated Carbonic Anhydrases (CA IX/XII)[1]
Executive Summary
This technical guide outlines the validation workflow for novel aminopyridine sulfonamides , a chemical scaffold designed to target Carbonic Anhydrase (CA) IX and XII . Unlike classical sulfonamides (e.g., Acetazolamide) that indiscriminately inhibit cytosolic isoforms (CA I/II) causing systemic side effects, aminopyridine derivatives utilize a "tail-approach" to interact with the hydrophobic pocket of transmembrane isoforms, offering superior selectivity.
This guide moves beyond basic IC50 generation, focusing on hypoxia-driven efficacy and isoform selectivity ratios —the critical metrics for advancing this class of drugs into pre-clinical development.
The Chemical Scaffold & Competitive Landscape
The aminopyridine sulfonamide scaffold is engineered to improve upon the limitations of first-generation inhibitors. The primary objective is to maintain the zinc-binding potency of the sulfonamide moiety while leveraging the aminopyridine ring to exclude the molecule from the active sites of ubiquitous isoforms (CA I/II).
Comparative Analysis: Novel Candidates vs. Standards
Feature
Novel Aminopyridine Sulfonamides
Acetazolamide (AAZ)
SLC-0111 (Clinical Benchmark)
Primary Target
CA IX & CA XII (Transmembrane)
Pan-CA Inhibitor (CA I, II, IV, IX, XII)
CA IX & CA XII
Binding Mechanism
Zn²⁺ coordination + Hydrophobic tail interaction
Zn²⁺ coordination only
Zn²⁺ coordination + Ureido tail
Selectivity Ratio (IX/II)
High (>50-fold preferred)
Low (~1:1)
High (>100-fold)
Cellular Permeability
Variable (Tunable via R-groups)
High (Systemic distribution)
Moderate
Primary Indication
Hypoxic Solid Tumors (Metastatic)
Glaucoma, Altitude Sickness
Metastatic Breast/Pancreatic Cancer
Primary Screen: Stopped-Flow CO₂ Hydration Assay
Objective: Determine the inhibition constant (
) against specific CA isoforms.
Why this method? Standard colorimetric assays are too slow for the rapid catalytic turnover of Carbonic Anhydrase (). The Stopped-Flow method captures reaction kinetics in the millisecond range, providing the only authoritative data accepted in high-impact medicinal chemistry journals.
Protocol: Kinetic Determination of
Reagents:
Enzymes: Recombinant hCA I, hCA II (Cytosolic targets to avoid) and hCA IX, hCA XII (Tumor targets).
Buffer: 10-20 mM Hepes (pH 7.5), 20 mM Na₂SO₄ (for ionic strength).
Workflow:
Preparation: Saturated CO₂ solution is prepared by bubbling CO₂ gas through water at 25°C for 30 mins.
Incubation: The novel aminopyridine sulfonamide (dilution series 0.1 nM – 10 µM) is incubated with the enzyme for 15 minutes prior to mixing.
Rapid Mixing: Using a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV), mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution (1:1 ratio).
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.
Calculation:
Calculate the uncatalyzed rate (
) and catalyzed rate ().
Fit data to the Cheng-Prusoff equation to derive
:
Note: For CA,
is often , making .
Success Criteria:
Hit:
(CA IX) < 50 nM.
Selectivity:
(CA II) / (CA IX) > 50.
Secondary Screen: Hypoxia-Dependent Cytotoxicity
Objective: Validate that the compound kills cancer cells specifically under the conditions where the target (CA IX) is expressed.
Scientific Logic: CA IX expression is regulated by HIF-1
.[2] Under normoxia (normal oxygen), CA IX levels are low. Under hypoxia (low oxygen), CA IX is upregulated to regulate pH.[2][3] A true CA IX inhibitor should be significantly more potent under hypoxia.
Protocol: The "Hypoxic Shift" Assay
Cell Lines:
Positive Control: MDA-MB-231 (Breast) or HT-29 (Colon) – High basal/inducible CA IX.
Negative Control: CA IX-knockout variants or normal fibroblasts (HFF-1).
Methodology:
Seeding: Seed cells in 96-well plates (5,000 cells/well) and allow attachment (24h).
Induction:
Set A (Normoxia): Incubate in standard incubator (21% O₂, 5% CO₂).
Set B (Hypoxia): Incubate in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) or treat with CoCl₂ (chemical hypoxia mimetic) for 24h before drug treatment to induce CA IX.
Treatment: Treat both sets with the aminopyridine sulfonamide (0.1 – 100 µM) for 48h.
Readout: Assess viability using SRB (Sulforhodamine B) or CellTiter-Glo. Avoid MTT as mitochondrial activity changes in hypoxia can skew results.
Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
The following diagrams illustrate the screening funnel and the biological pathway targeted by these compounds.
Diagram 1: The Screening Funnel (Workflow)
Caption: The hierarchical screening workflow prioritizes isoform selectivity early to prevent advancing toxic pan-inhibitors.
Diagram 2: The Target Pathway (HIF-1 & pH Regulation)
Caption: Under hypoxia, HIF-1
drives CA IX expression, which acidifies the tumor microenvironment. The inhibitor blocks this catalytic step.
Mechanism of Action (MOA) Validation
Once a lead compound is identified, "on-target" activity must be confirmed.
A. Intracellular pH (pHi) Measurement
CA IX inhibition prevents the import of bicarbonate, leading to intracellular acidification in cancer cells.
Probe: BCECF-AM (pH-sensitive fluorescent dye).
Expectation: Treatment with the novel sulfonamide should cause a drop in pHi (e.g., from 7.4 to <7.1) specifically under hypoxic conditions, mimicking the effect of SLC-0111.
B. Western Blotting (Biomarker Check)
Ensure the compound does not simply suppress HIF-1
(upstream) but inhibits the enzyme itself.
Markers: HIF-1
(should remain high in hypoxia), CA IX (protein levels remain high, but activity is blocked), Cleaved Caspase-3 (Apoptosis marker).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
McDonald, P. C., et al. (2020).[4] SLC-0111, a First-in-Class Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced, Metastatic Solid Tumors: Results of a Phase I Clinical Trial. American Journal of Clinical Oncology, 43(7), 484-490. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link
Safe Disposal of 3-Amino-N,N-dimethylpyridine-2-sulfonamide: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. T...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides a detailed protocol for the safe disposal of 3-Amino-N,N-dimethylpyridine-2-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply a conservative approach grounded in the known hazards of its constituent chemical groups—aminopyridine and sulfonamide—and in accordance with general principles of hazardous waste management.[1]
The core principle of chemical waste management is to treat any substance with unknown hazard characteristics as hazardous until proven otherwise. This ensures the highest level of safety for laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Classification
3-Amino-N,N-dimethylpyridine-2-sulfonamide must be managed as a hazardous chemical waste. This classification is derived from the toxicological profiles of its structural components.
Aminopyridine Moiety: Aminopyridine derivatives are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3][4][5]
Pyridine Ring: Pyridine is listed by the Environmental Protection Agency (EPA) as an F005 hazardous waste when it is a spent solvent, indicating its potential for environmental persistence and toxicity.[6][7]
Sulfonamide Group: While widely used in pharmaceuticals, many sulfonamides can pose risks of allergic reactions and have potential ecotoxicological effects if released into the environment.
Based on this analysis, the compound should be handled with the precautions outlined in the table below.
Pyridine and its derivatives can have long-lasting, harmful effects on aquatic ecosystems.
Immediate Safety and Spill Management
Prompt and correct response to a spill is critical to mitigating exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
Nitrile or other chemically resistant gloves.
Safety goggles (or safety glasses with side shields).
A properly buttoned laboratory coat.
Closed-toe shoes.
Spill Cleanup Protocol:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Isolate the Area: If safe to do so, restrict access to the spill area.
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8]
Contain the Spill:
For Solid Spills: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.[4][9]
For Liquid Spills (Solutions): Surround the spill with an absorbent barrier (e.g., pads or booms) and then cover the spill with absorbent material, working from the outside in.
Collect the Waste: Carefully sweep or scoop the contained material and absorbent into a designated, chemically compatible waste container.[10]
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water or ethanol, depending on solubility) and a cloth or paper towels.
Package All Waste: All cleanup materials, including used absorbents, contaminated gloves, and towels, must be placed in the hazardous waste container.[11]
Label and Report: Seal and label the container as hazardous waste and report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of 3-Amino-N,N-dimethylpyridine-2-sulfonamide must follow a systematic "cradle-to-grave" approach as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Classification and Segregation
Classification: Designate all quantities of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, including pure compound, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste .[11][12]
Segregation: It is imperative to segregate this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your EHS office.[13][14] At a minimum, keep it separate from:
Acids and bases
Oxidizers
Halogenated and non-halogenated solvents (unless the compound is dissolved in one of them)[14]
Aqueous waste
Step 2: Containerization
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][15] The original product container, if empty, is often an excellent choice.
Ensure a Secure Seal: The container must have a tightly fitting screw-top cap to prevent leaks or the release of vapors.[15][16] Keep the container closed at all times except when adding waste.[14][15]
Step 3: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]
The label must include:
The words "Hazardous Waste" .
The full chemical name: "3-Amino-N,N-dimethylpyridine-2-sulfonamide" . List all other components if it is a mixture.
The Accumulation Start Date (the date waste was first added).[16]
The associated hazards (e.g., "Toxic," "Irritant").[1]
Step 4: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[15]
Ensure the SAA is in a secondary containment tray to capture any potential leaks.[13]
Adhere to institutional and federal limits on the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons of total hazardous waste).[15][16]
Step 5: Final Disposal
Contact EHS for Pickup: Never dispose of this chemical down the drain or in the regular trash.[11] Arrange for collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Recommended Disposal Method: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility equipped with necessary scrubbers to neutralize harmful combustion byproducts.[1][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Caption: Decision workflow for handling 3-Amino-N,N-dimethylpyridine-2-sulfonamide waste.
References
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. [Link]
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
Laboratory Chemical Waste Management Practice. Duke University, Occupational & Environmental Safety Office. [Link]
Safety Data Sheet for 2-(Dimethylamino)pyridine. (2011, June 13). Thermo Fisher Scientific. [Link]
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Regulations and Advisories for Pyridine. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
F005 Waste Code. U.S. Environmental Protection Agency. [Link]
Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
Navigating the Safe Handling of 3-Amino-N,N-dimethylpyridine-2-sulfonamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immedi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the handling of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, a compound featuring both a pyridine ring and a sulfonamide group. By understanding the potential hazards associated with these functional groups and implementing the robust procedures outlined below, researchers can minimize risk and ensure a safe laboratory environment.
Hazard Analysis: A Tale of Two Moieties
The Pyridine Core: Pyridine and its derivatives are known for their characteristic unpleasant odor and are often volatile.[1] Inhalation of pyridine fumes can lead to respiratory irritation, headaches, and dizziness.[1] Skin or eye contact can cause irritation and burns.[2][3] It is also a flammable liquid, requiring careful storage and handling to prevent ignition.[2][4]
The Sulfonamide Group: Sulfonamides are a class of compounds known for their potential to cause allergic reactions, which can manifest as skin rashes.[5][6] Some individuals may also experience photosensitivity, an increased sensitivity to sunlight.[5][6] A key consideration with sulfonamides is the risk of crystalluria, the formation of crystals in the urine, which can impact kidney function.[5][6]
Therefore, the combined hazard profile of 3-Amino-N,N-dimethylpyridine-2-sulfonamide necessitates a cautious approach, treating it as a potentially flammable, irritant, and sensitizing compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Body Part
Recommended PPE
Rationale
Hands
Nitrile or neoprene gloves
Provides resistance to pyridine and other organic solvents.[1][7]
Minimizes inhalation of volatile pyridine fumes.[1][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to guide researchers through the safe handling of 3-Amino-N,N-dimethylpyridine-2-sulfonamide from receipt to disposal.
Caption: Workflow for the safe handling of 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Experimental Protocol:
Preparation:
Before handling the compound, don all required PPE as outlined in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Handling:
Weighing: Conduct all weighing operations within the chemical fume hood to contain any dust or fumes.
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible.
Reaction: Perform all reactions within the fume hood. Ensure the reaction vessel is properly secured and monitored.
Cleanup:
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
Waste Segregation: Segregate waste into designated containers for solid chemical waste and liquid chemical waste.
Improper disposal of chemical waste can have serious environmental consequences.[7] The following protocol outlines the correct procedure for disposing of waste containing 3-Amino-N,N-dimethylpyridine-2-sulfonamide.
Caption: Step-by-step process for the proper disposal of waste.
Disposal Protocol:
Segregation:
Solid Waste: Place all contaminated solid waste, such as gloves, weighing paper, and paper towels, into a designated and clearly labeled solid chemical waste container.
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled liquid chemical waste container.
Labeling:
All waste containers must be clearly labeled with the full chemical name: "3-Amino-N,N-dimethylpyridine-2-sulfonamide" and any other components of the waste stream.
Storage and Disposal:
Store waste containers in a designated satellite accumulation area.
Crucially, never pour pyridine-containing waste down the drain. [7]
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the proper disposal of the chemical waste.[2][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
Emergency Situation
Immediate Action
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][7] Remove contaminated clothing.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]
Inhalation
Move the individual to fresh air immediately.[3][7]
Spill
Evacuate the immediate area. Use an absorbent material, such as vermiculite or sand, to contain the spill.[2][7] Place the absorbed material into a sealed container for disposal.[2][7]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.[3][7]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
Agency for Toxic Substances and Disease Registry. (n.d.). 43 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Pyridine is an organic liquid with an unpleasant odor.
(2010, October 19).
(2021, June 19).
Thermo Fisher Scientific. (2011, June 13).
(2025, November 6).
(n.d.). 3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.